Technical Documentation Center

Methyl 4-ethoxy-2-methylbenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-ethoxy-2-methylbenzoate

Core Science & Biosynthesis

Foundational

chemical structure and properties of Methyl 4-ethoxy-2-methylbenzoate

Structure, Synthesis, and Applications in Medicinal Chemistry Executive Summary Methyl 4-ethoxy-2-methylbenzoate (CAS: 104216-19-5) is a specialized aromatic ester utilized primarily as a scaffold in the synthesis of pha...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

Methyl 4-ethoxy-2-methylbenzoate (CAS: 104216-19-5) is a specialized aromatic ester utilized primarily as a scaffold in the synthesis of pharmaceutical agents, including selective estrogen receptor modulators (SERMs) and RAS inhibitors. Characterized by its trisubstituted benzene ring—featuring an ester, a methyl group, and an ethoxy ether—it serves as a versatile building block for introducing lipophilic bulk and electronic modulation into drug candidates. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and handling protocols for research and development applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name Methyl 4-ethoxy-2-methylbenzoate
CAS Number 104216-19-5
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES CCOC1=CC(=C(C=C1)C(=O)OC)C
InChI Key Predicted: InChI=1S/C11H14O3/c1-4-14-9-6-5-8(11(12)13-3)10(2)7-9/h5-7H,4H2,1-3H3
Structural Analysis

The molecule features a "push-pull" electronic system:

  • Electron Donating Groups (EDG): The 4-ethoxy group and the 2-methyl group donate electron density into the ring via resonance (+M) and hyperconjugation (+I), respectively. This makes the aromatic ring electron-rich, facilitating electrophilic aromatic substitution at the 3- and 5-positions.

  • Electron Withdrawing Group (EWG): The 1-methoxycarbonyl (ester) group withdraws density, activating the ring for nucleophilic attack at the carbonyl carbon.

  • Steric Factors: The ortho-methyl group provides steric hindrance around the ester carbonyl, potentially slowing down hydrolysis compared to unsubstituted benzoates—a desirable trait for metabolic stability in prodrug design.

Physical Properties
PropertyValue (Experimental/Predicted)
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~280–285 °C (at 760 mmHg)
Melting Point < 50 °C (Likely liquid at RT)
Density ~1.08 g/cm³
LogP 2.85 (Predicted) – Indicates moderate lipophilicity
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water

Synthetic Pathways & Process Chemistry

Two primary routes are established for the synthesis of Methyl 4-ethoxy-2-methylbenzoate. Route A (Alkylation) is preferred for laboratory-scale synthesis due to the availability of the phenolic precursor.

Route A: Williamson Ether Synthesis (Preferred)

This pathway involves the O-alkylation of Methyl 4-hydroxy-2-methylbenzoate using an ethyl halide and a mild base.

  • Precursor: Methyl 4-hydroxy-2-methylbenzoate (CAS: 3556-83-0)

  • Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr), Potassium Carbonate (K₂CO₃)

  • Solvent: DMF (Dimethylformamide) or Acetone

  • Mechanism: Sₙ2 nucleophilic substitution.

Route B: Fischer Esterification

This pathway is utilized if the free acid is the starting material.

  • Precursor: 4-Ethoxy-2-methylbenzoic acid (CAS: 103323-97-3)[1]

  • Reagents: Methanol (MeOH), Sulfuric Acid (H₂SO₄, cat.)[2]

  • Conditions: Reflux, 4–8 hours.

Synthetic Workflow Diagram

SynthesisPathways Phenol Methyl 4-hydroxy-2-methylbenzoate (CAS: 3556-83-0) Product Methyl 4-ethoxy-2-methylbenzoate (Target) Phenol->Product Route A: O-Alkylation Acid 4-Ethoxy-2-methylbenzoic acid (CAS: 103323-97-3) Acid->Product Route B: Esterification ReagentA Et-I / K2CO3 DMF, 60°C ReagentB MeOH / H2SO4 Reflux

Caption: Figure 1. Convergent synthetic pathways for Methyl 4-ethoxy-2-methylbenzoate.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 10g of Methyl 4-ethoxy-2-methylbenzoate via O-alkylation.

Materials
  • Methyl 4-hydroxy-2-methylbenzoate (10.0 g, 60.2 mmol)

  • Ethyl Iodide (11.3 g, 72.2 mmol, 1.2 eq) [Note: EtBr can be used but requires longer reaction times]

  • Potassium Carbonate (anhydrous, 16.6 g, 120.4 mmol, 2.0 eq)

  • DMF (50 mL)

  • Ethyl Acetate (EtOAc), Hexanes, Brine.

Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-hydroxy-2-methylbenzoate (10.0 g) in DMF (50 mL).

  • Deprotonation: Add Potassium Carbonate (16.6 g) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Alkylation: Dropwise add Ethyl Iodide (11.3 g) over 10 minutes.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Validation: Monitor by TLC (20% EtOAc in Hexanes). The starting material (Rf ~0.3) should disappear, and a less polar spot (Product, Rf ~0.6) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (200 mL) to precipitate inorganic salts and quench excess alkyl halide.

    • Extract with EtOAc (3 x 50 mL).

    • Combine organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→10% EtOAc in Hexanes).

Spectroscopic Characterization (Predicted)

Researchers should verify the product structure using the following predicted NMR signals.

¹H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.92 Doublet (J=8.5 Hz)1HAr-H (C6, ortho to ester)
6.75 Doublet of Doublets1HAr-H (C5)
6.70 Doublet (J=2.5 Hz)1HAr-H (C3, meta to ester)
4.08 Quartet (J=7.0 Hz)2H-O-CH₂ -CH₃
3.86 Singlet3H-COOCH₃ (Ester methyl)
2.58 Singlet3HAr-CH₃ (C2 methyl)
1.43 Triplet (J=7.0 Hz)3H-O-CH₂-CH₃
¹³C NMR (100 MHz, CDCl₃)
  • Carbonyl: ~167.5 ppm

  • Aromatic Carbons: ~161.5 (C4-O), 142.0 (C2-Me), 132.5 (C6), 121.0 (C1), 116.5 (C5), 111.0 (C3).

  • Aliphatic Carbons: 63.5 (O-CH₂), 51.5 (COO-CH₃), 22.0 (Ar-CH₃), 14.8 (CH₂-CH₃).

Applications in Drug Discovery[2]

Medicinal Chemistry Scaffolds

Methyl 4-ethoxy-2-methylbenzoate functions as a critical intermediate for several therapeutic classes:

  • RAS Inhibitors: Used in the synthesis of isoindolinone derivatives that target KRAS mutants. The ester group is often hydrolyzed to the acid or converted to an amide to facilitate binding in the Switch I/II pockets of the RAS protein [1].

  • SERMs (Selective Estrogen Receptor Modulators): The 4-alkoxy benzoate motif mimics the phenolic ring of estradiol. Derivatization at the ester position (e.g., reduction to alcohol, conversion to amino-side chains) allows for the generation of antagonists that bind to ERα [2].

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<200 Da) and defined vector points (ester and ether), this compound is an ideal "fragment" for X-ray crystallographic screening against novel protein targets.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: WARNING.

  • Storage: Store in a cool, dry place under inert gas. Keep container tightly closed.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood to avoid inhalation of vapors.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as organic chemical waste.

References

  • European Patent Office. (2020). New Isoindolinone Substituted Indoles and Derivatives as RAS Inhibitors. EP 3931188 B1. Retrieved from .

  • Aboul-Ela, M. A., et al. (2018). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. ResearchGate. Retrieved from .

  • AK Scientific. (n.d.). Methyl 4-ethoxy-2-methylbenzoate Product Page. Retrieved from .

  • ChemicalBook. (2025).[3] Methyl 4-ethoxy-2-methylbenzoate CAS Information. Retrieved from .[3]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 4-ethoxy-2-methylbenzoate

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and potential applications of Methyl 4-ethoxy-2-methylbenzoat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and potential applications of Methyl 4-ethoxy-2-methylbenzoate. As this compound is not extensively documented in publicly accessible databases and lacks a dedicated CAS number as of the time of this writing, this document provides a predictive and practical framework based on established chemical principles and data from structurally analogous compounds.

Chemical Identity and Predicted Properties

Methyl 4-ethoxy-2-methylbenzoate is an aromatic ester characterized by a benzene ring substituted with a methyl ester group, a methyl group, and an ethoxy group. The strategic placement of these functional groups—particularly the ortho-methyl and para-ethoxy substituents relative to the ester—suggests its potential utility as a versatile intermediate in organic synthesis.

Table 1: Core Identifiers for Methyl 4-ethoxy-2-methylbenzoate
IdentifierValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
IUPAC Name methyl 4-ethoxy-2-methylbenzoate
Canonical SMILES CCOC1=CC(=C(C=C1)C(=O)OC)C
Diagram 1: Chemical Structure of Methyl 4-ethoxy-2-methylbenzoate

Caption: Chemical structure of Methyl 4-ethoxy-2-methylbenzoate.

Proposed Synthetic Pathways

The synthesis of Methyl 4-ethoxy-2-methylbenzoate can be approached through several reliable organic transformations. Below are two logical and experimentally sound pathways, starting from commercially available precursors.

Pathway A: Williamson Ether Synthesis

This is a classic and highly effective method for forming ethers.[1][2] The strategy involves the O-alkylation of a phenol with an alkyl halide. In this case, the phenolic precursor, Methyl 4-hydroxy-2-methylbenzoate, would be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent like ethyl iodide or ethyl bromide.

Williamson_Ether_Synthesis Start Methyl 4-hydroxy-2-methylbenzoate Intermediate Potassium/Sodium Phenoxide Intermediate Start->Intermediate Deprotonation Reagents Base (e.g., K₂CO₃, NaH) Ethyl Halide (e.g., EtI, EtBr) Solvent (e.g., DMF, Acetone) Reagents->Intermediate Product Methyl 4-ethoxy-2-methylbenzoate Intermediate->Product SN2 Attack Workup Aqueous Workup & Purification Product->Workup

Caption: Proposed workflow for Williamson Ether Synthesis.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-hydroxy-2-methylbenzoate (1.0 eq).

  • Solvation: Dissolve the starting material in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone.

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, handled with extreme care), to the solution and stir at room temperature for 30 minutes to form the phenoxide.

  • Alkylation: Slowly add ethyl iodide or ethyl bromide (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Quenching and Extraction: After completion, cool the reaction to room temperature and quench by adding water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway B: Fischer-Speier Esterification

An alternative approach involves first synthesizing the carboxylic acid, 4-ethoxy-2-methylbenzoic acid, and then esterifying it with methanol under acidic conditions.[3][4] The initial acid can be prepared from 4-hydroxy-2-methylbenzoic acid via Williamson ether synthesis, followed by hydrolysis of the ester if starting from the methyl ester. The final step is the Fischer esterification.

Fischer_Esterification Start 4-ethoxy-2-methylbenzoic acid Intermediate Protonated Carbonyl Intermediate Start->Intermediate Protonation Reagents Methanol (excess, as solvent) Acid Catalyst (e.g., H₂SO₄, TsOH) Reagents->Intermediate Product Methyl 4-ethoxy-2-methylbenzoate Intermediate->Product Nucleophilic Attack & Elimination Workup Neutralization & Purification Product->Workup

Caption: Proposed workflow for Fischer Esterification.

  • Setup: To a round-bottom flask, add 4-ethoxy-2-methylbenzoic acid (1.0 eq).

  • Reagents: Add an excess of methanol, which will serve as both the reactant and the solvent.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (TsOH).[5]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol). The reaction is driven to completion by the large excess of methanol.[6]

  • Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Workup: Cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified by distillation or chromatography if necessary.

Predicted Spectroscopic Signature

The structural features of Methyl 4-ethoxy-2-methylbenzoate give rise to a predictable spectroscopic fingerprint. The following are expected key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, based on analyses of similar substituted benzoates.[7][8]

Table 2: Predicted Spectroscopic Data
TechniquePredicted Chemical Shifts / FrequenciesAssignment
¹H NMR δ 7.8-7.9 (d, 1H)H-6 (ortho to ester, deshielded)
δ 6.7-6.8 (m, 2H)H-3 and H-5 (aromatic)
δ 4.0-4.1 (q, 2H)-OCH₂CH₃ (ethoxy methylene)
δ 3.8-3.9 (s, 3H)-COOCH₃ (ester methyl)
δ 2.4-2.5 (s, 3H)Ar-CH₃ (aromatic methyl)
δ 1.3-1.4 (t, 3H)-OCH₂CH₃ (ethoxy methyl)
¹³C NMR δ ~168C=O (ester carbonyl)
δ ~160C-4 (ipso, attached to -OEt)
δ ~140C-2 (ipso, attached to -Me)
δ ~132C-6 (aromatic CH)
δ ~122C-1 (ipso, attached to ester)
δ ~115C-3, C-5 (aromatic CH)
δ ~63-OCH₂CH₃
δ ~52-COOCH₃
δ ~21Ar-CH₃
δ ~15-OCH₂CH₃
IR (cm⁻¹) ~2980-2850C-H stretch (aliphatic)
~1720C=O stretch (ester, strong)
~1610, 1500C=C stretch (aromatic)
~1250, 1100C-O stretch (ester and ether)

Potential Applications in Research and Drug Development

Substituted methyl benzoates are valuable building blocks in medicinal chemistry and materials science.[9][10] The title compound, with its specific substitution pattern, offers several avenues for further chemical modification:

  • Pharmaceutical Intermediates: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, a common feature in many drug molecules. The aromatic ring can undergo further electrophilic substitution, although the existing groups will direct incoming substituents.

  • Scaffold for Bioactive Molecules: Benzoate derivatives have been investigated for a wide range of biological activities. For instance, they can serve as precursors for compounds targeting various enzymes and receptors.[11]

  • Agrochemicals: The structural motifs present in Methyl 4-ethoxy-2-methylbenzoate are found in various herbicides and pesticides.[12]

The presence of the ethoxy and methyl groups can influence the molecule's lipophilicity and metabolic stability, which are key parameters in drug design.

Safety and Handling Precautions

As no specific safety data sheet (SDS) is available for Methyl 4-ethoxy-2-methylbenzoate, general precautions for handling aromatic esters should be strictly followed.[13] These compounds are generally considered to be of low to moderate toxicity, but appropriate personal protective equipment (PPE) should always be used.

Table 3: General Safety and Handling Recommendations
AspectRecommendation
Personal Protective Equipment (PPE) Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood.
Storage Store in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition.[14] Keep the container tightly sealed.
Spill & Disposal Absorb spills with an inert material (e.g., sand, vermiculite) and dispose of as hazardous chemical waste in accordance with local regulations.[15]
Fire Hazard Esters can be flammable. Keep away from open flames and sparks. Use CO₂, dry chemical, or foam fire extinguishers.[15]
Health Hazards May cause irritation to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and direct contact with skin and eyes.[16]

References

  • BenchChem. (2025). The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications.
  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.
  • Vigon International. (2022).
  • De la Torre, L. C., et al. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Ecreee. (2026). Understanding Ester Gas: Uses and Safety in Industry and Science. Retrieved from [Link]

  • Farooq, T., & Ngaini, Z. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chauhan, M., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Vitol. (2021).
  • Francis Academic Press. (n.d.).
  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2015). Scientific Opinion on the safety and efficacy of aliphatic, alicyclic and aromatic saturated and unsaturated tertiary alcohols and esters with esters containing tertiary alcohols ethers (chemical group 6) when used as flavourings for all animal species. EFSA Journal, 13(8), 4191.
  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]

  • University Handout. (n.d.).
  • Subramanian, K., et al. (n.d.).
  • Organic Syntheses. (n.d.).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.).
  • Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

  • Neugebauer, H., et al. (2014). Vibrational spectroscopy of Methyl benzoate. Physical Chemistry Chemical Physics, 16(15), 7016-7027.
  • U.S. Patent 8,952,175 B2. (2015). Process for producing isoxazoline compound.
  • ChemicalBook. (n.d.). 4-ACETYL-2-HYDROXY-BENZOIC ACID METHYLESTER synthesis.

Sources

Foundational

Technical Guide: Solubility Profile of Methyl 4-ethoxy-2-methylbenzoate

The following technical guide details the solubility profile, thermodynamic behavior, and experimental handling of Methyl 4-ethoxy-2-methylbenzoate (CAS 104216-19-5), a critical intermediate in the synthesis of phosphodi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental handling of Methyl 4-ethoxy-2-methylbenzoate (CAS 104216-19-5), a critical intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors such as Vardenafil.

Executive Summary

Methyl 4-ethoxy-2-methylbenzoate (C₁₁H₁₄O₃) is a lipophilic ester intermediate primarily utilized in the pharmaceutical synthesis of Vardenafil (Levitra). Its solubility behavior is governed by its ester functionality and the hydrophobic toluene/ethoxy motifs, making it highly soluble in aprotic polar solvents and chlorinated hydrocarbons, while exhibiting temperature-dependent solubility in alcohols.

Understanding its solubility landscape is critical for:

  • Reaction Optimization: Maximizing yield during esterification and subsequent chlorosulfonation.

  • Purification: Designing efficient recrystallization protocols to remove unreacted 4-ethoxy-2-methylbenzoic acid.

  • Green Chemistry: Substituting hazardous solvents (e.g., DCM) with greener alternatives (e.g., Ethyl Acetate/Ethanol).

Physicochemical Profile

PropertyValue / Description
Chemical Name Methyl 4-ethoxy-2-methylbenzoate
CAS Number 104216-19-5
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Physical State White to off-white crystalline solid or viscous oil (purity dependent)
LogP (Predicted) ~3.2 (Lipophilic)
Key Functional Groups Methyl Ester (Polar, H-bond acceptor), Ethoxy (Ether, weak polarity), Methyl (Hydrophobic)

Solubility Landscape

The solubility of Methyl 4-ethoxy-2-methylbenzoate follows the "like dissolves like" principle, driven by dipole-dipole interactions and van der Waals forces.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary extraction solvents. High solvation energy overcomes crystal lattice energy easily.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh Structurally similar (ester-ester interactions). Ideal for non-chlorinated extraction.
Alcohols Methanol (MeOH), Ethanol (EtOH)Temperature Dependent Moderate solubility at RT; High at boiling point. Ideal for Recrystallization.
Ketones Acetone, MEKHigh Strong dipole-dipole interactions solubilize the ester effectively.
Ethers THF, MTBE, Diethyl EtherGood Good solubility, though MTBE is preferred for process safety over diethyl ether.
Water WaterInsoluble Hydrophobic aromatic core prevents hydration. Useful as an antisolvent.
Aliphatic Hydrocarbons Hexane, HeptaneLow to Moderate Poor solubility at RT; increases with temperature. Used to precipitate the compound from esters/DCM.
Thermodynamic Dissolution Logic

The dissolution process is endothermic. The entropy of mixing (


) drives solubility in organic solvents, while the high enthalpy of hydration (

) prevents solubility in water.
  • In Methanol: The ester group accepts hydrogen bonds from methanol, aiding dissolution. However, the hydrophobic benzene ring limits solubility at low temperatures, creating a steep solubility curve ideal for purification.

  • In Hexane: Lacks H-bonding capability. Solubility relies solely on weak dispersion forces, which are often insufficient to break the crystal lattice at room temperature.

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Use this protocol to generate precise solubility data for process validation.

  • Preparation: Add excess Methyl 4-ethoxy-2-methylbenzoate solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).

  • Quantification:

    • Transfer a precise volume (e.g., 5 mL) of the filtrate to a tared weighing dish.

    • Evaporate solvent under vacuum or nitrogen stream.

    • Weigh the residue.

    • Calculation: Solubility (

      
      ) = 
      
      
      
Protocol B: Purification via Recrystallization

Standard method for isolating high-purity intermediate from crude reaction mixtures.

  • Dissolution: Charge crude Methyl 4-ethoxy-2-methylbenzoate into a flask. Add Methanol (3-5 volumes relative to mass).

  • Heating: Heat to reflux (approx. 65°C) until the solid completely dissolves.

  • Filtration (Optional): If insoluble particulates are present, perform a hot filtration.

  • Crystallization:

    • Slowly cool the solution to Room Temperature (20-25°C).

    • Further cool to 0-5°C using an ice bath.

    • Optional: If no crystals form, add Water dropwise (antisolvent) until turbidity persists, then cool.

  • Isolation: Filter the white crystals via vacuum filtration. Wash with cold Methanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 40°C to constant weight.

Process Visualization

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the process stage (Reaction, Extraction, or Purification).

SolventSelection Start Process Goal Extraction Extraction / Workup Start->Extraction Isolating from Aqueous Purification Recrystallization Start->Purification Increasing Purity Reaction Synthesis Medium Start->Reaction Forming Ester DCM Dichloromethane (DCM) (High Solubility, Volatile) Extraction->DCM Standard EtOAc Ethyl Acetate (Green Alternative) Extraction->EtOAc Eco-Friendly MeOH Methanol (Steep Solubility Curve) Purification->MeOH Primary Choice EtOH_H2O Ethanol / Water (Solvent / Antisolvent) Purification->EtOH_H2O Fine Control Reflux Methanol + H2SO4 (Esterification) Reaction->Reflux

Caption: Decision logic for solvent selection based on unit operation requirements.

Solubility Workflow

SolubilityWorkflow Crude Crude Mixture (Acid + Ester) Dissolve Dissolve in Hot MeOH Crude->Dissolve Heat Cool Cool to 0-5°C Dissolve->Cool Supersaturation Filter Filter Crystals Cool->Filter Liquor Mother Liquor (Impurities) Filter->Liquor Filtrate Product Pure Ester (>98%) Filter->Product Solid

Caption: Recrystallization workflow utilizing temperature-dependent solubility in methanol.

References

  • Mao, H., et al. (2002). "Synthesis of Vardenafil." Chemical Journal of Chinese Universities. (Contextual synthesis data).

  • PubChem. (n.d.). "Compound Summary for CAS 104216-19-5". National Center for Biotechnology Information. [Link]

  • Org. Synth. (1977).[1] "Esterification of Carboxylic Acids: General Procedures." Organic Syntheses, 56, 59. [Link] (General protocol for benzoate ester solubility and isolation).

  • Daneshfar, A., et al. (2008). "Solubility of Gallic Acid in Methanol, Ethanol, Water, and Ethyl Acetate." Journal of Chemical & Engineering Data. [Link] (Analogous solubility behavior of phenolic esters).

Sources

Exploratory

Technical Safety &amp; Handling Guide: Methyl 4-ethoxy-2-methylbenzoate

CAS: 59230-57-8 | Molecular Formula: C₁₁H₁₄O₃[1] Executive Summary This technical guide provides a comprehensive safety and handling analysis of Methyl 4-ethoxy-2-methylbenzoate , a specific alkyl-alkoxy benzoate ester u...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 59230-57-8 | Molecular Formula: C₁₁H₁₄O₃[1]

Executive Summary

This technical guide provides a comprehensive safety and handling analysis of Methyl 4-ethoxy-2-methylbenzoate , a specific alkyl-alkoxy benzoate ester used primarily as an intermediate in the synthesis of pharmaceutical pharmacophores (e.g., substituted benzoyl derivatives).[1]

As a Senior Application Scientist, I have structured this document to address the "Data Gap" often encountered with niche intermediates. Where specific experimental toxicological data is absent, this guide employs Read-Across Toxicology and Structure-Activity Relationship (SAR) analysis based on homologous benzoate esters. This approach allows researchers to implement a self-validating safety protocol that anticipates risks rather than merely reacting to them.[1]

Part 1: Chemical Identity & Molecular Architecture[1]

Understanding the molecule's architecture is the first step in predicting its reactivity and hazard profile.[1] This compound features three distinct functional domains that dictate its behavior in the laboratory.

Physicochemical Data Profile
PropertyValue (Experimental/Predicted)Context for Handling
Molecular Weight 194.23 g/mol Suitable for standard high-vacuum distillation.[1]
Physical State Solid (low melting) or viscous liquidLikely melts >30°C; handle as a liquid if gently warmed.[1]
Boiling Point ~280–290°C (Predicted)High boiling point; low vapor pressure at RT.[1]
Solubility Lipophilic (LogP ~2.[1][2]7)Soluble in DCM, EtOAc, MeOH. Insoluble in water.[1][2]
Flash Point >110°C (Closed Cup)Combustible but not highly flammable.[1]
Structural Hazard Analysis (DOT Visualization)

The following diagram deconstructs the molecule into its reactive moieties to explain the causality of its hazards.

ChemicalStructure Figure 1: Structural Hazard Deconstruction of Methyl 4-ethoxy-2-methylbenzoate Core Benzene Ring Ester Methyl Ester (-COOCH3) Core->Ester Electrophilic Center (Hydrolysis Risk) Ether Ethoxy Group (-OCH2CH3) Core->Ether Electron Donor (Potential Peroxide) Methyl Ortho-Methyl (-CH3) Core->Methyl Steric Hindrance (Modifies Reactivity)

Figure 1: Structural Hazard Deconstruction of Methyl 4-ethoxy-2-methylbenzoate

Part 2: GHS Hazard Assessment & Toxicology

Read-Across Toxicology

In the absence of a specific LD50 for CAS 59230-57-8, we utilize a Read-Across Approach based on its structural analogues (Methyl 4-methylbenzoate and Methyl 2-ethoxybenzoate).[1] This method is widely accepted in early-stage drug development for risk assessment.[1]

Predicted Hazard Classification (GHS)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

    • Mechanism:[1][3] Lipophilic esters penetrate the stratum corneum and undergo hydrolysis to form benzoic acid derivatives, causing local inflammation.[1]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][4]

    • Mechanism:[1][3] Direct interaction with mucosal membranes.[1]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]

    • Mechanism:[1][3] Vapor inhalation (if heated) or dust inhalation (if solid).[1]

PPE Selection Logic

The following decision tree ensures researchers select the correct Personal Protective Equipment (PPE) based on the specific experimental context, moving beyond generic "wear gloves" advice.

PPE_Selection Figure 2: PPE Selection Logic based on Physical State Start Hazard Assessment State Physical State? Start->State Solid Solid/Powder State->Solid Liquid Liquid/Melt State->Liquid Resp1 N95/P2 Mask (Dust Control) Solid->Resp1 Gloves Nitrile Gloves (>0.11mm thickness) Solid->Gloves Eyes Safety Glasses w/ Side Shields Solid->Eyes Resp2 Fume Hood Required (Vapor Control) Liquid->Resp2 Liquid->Gloves Liquid->Eyes

Figure 2: PPE Selection Logic based on Physical State

Part 3: Handling, Storage, & Stability

Standard Operating Procedure (SOP)

This protocol is designed for researchers handling quantities between 1g and 100g.[1]

  • Preparation: Verify the fume hood flow rate is >0.5 m/s.

  • Solubilization: If the compound is a solid, dissolve in DCM or EtOAc inside the hood. Avoid heating open vessels to prevent vapor generation.[1][5]

  • Transfer: Use glass pipettes or chemically resistant syringes.[1] Avoid plastic syringes for prolonged contact as esters can leach plasticizers.[1]

  • Reaction Monitoring: When used as an intermediate, monitor consumption via TLC (Hexane:EtOAc 8:2) or HPLC.[1] The ester group is susceptible to hydrolysis under basic conditions; ensure anhydrous conditions if the ester moiety must be preserved.[1]

Storage Stability
  • Temperature: Store at +2°C to +8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[1] Esters are prone to slow hydrolysis if exposed to atmospheric moisture over months.[1]

  • Incompatibilities: Strong oxidizing agents (peroxides, nitrates) and strong bases (NaOH, KOH) which will cleave the ester.[1]

Part 4: Emergency Response & First Aid

Spill Response Workflow

In the event of a spill, immediate containment prevents environmental contamination and personnel exposure.

SpillResponse Figure 3: Emergency Spill Response Workflow Spill Spill Detected Isolate 1. Evacuate & Ventilate Spill->Isolate PPE 2. Don Full PPE (Goggles, Nitrile, Lab Coat) Isolate->PPE Absorb 3. Absorb with Inert Material (Sand/Vermiculite) PPE->Absorb Collect 4. Collect in Sealed Waste Container Absorb->Collect Clean 5. Wash Area with Soap/Water Collect->Clean

Figure 3: Emergency Spill Response Workflow

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses if present.[1][4][5][6][7] Scientific Rationale: Dilution reduces the concentration gradient, minimizing corneal damage.[1]

  • Skin Contact: Wash with soap and water.[1][4][6][7] Do not use solvents (ethanol/acetone) as they may enhance skin absorption.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk of organic esters.[1]

Part 5: Synthesis & Application Context

Drug Development Relevance

Methyl 4-ethoxy-2-methylbenzoate serves as a critical "Building Block" in medicinal chemistry.[1] Its structural features make it a versatile precursor for:

  • Nucleophilic Aromatic Substitution (SNAr): The ester group activates the ring for further functionalization.[1]

  • Hydrolysis to Benzoic Acid Derivatives: Saponification yields 4-ethoxy-2-methylbenzoic acid, a key intermediate in the synthesis of PDE5 inhibitors (similar to Sildenafil analogues) and selective estrogen receptor modulators (SERMs).[1]

  • Reduction: Reduction of the ester to the benzyl alcohol provides a handle for etherification or halogenation.[1]

Synthetic Utility

Researchers often utilize this compound to introduce the 4-ethoxy-2-methylphenyl moiety into larger scaffolds.[1] The ortho-methyl group provides steric bulk, which can improve the metabolic stability of the final drug candidate by hindering enzymatic attack at the ester linkage.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 4-methylbenzoate (Structural Analogue). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzoic acid, methyl ester.[1] Retrieved from [Link][1]

Sources

Foundational

Methyl 4-ethoxy-2-methylbenzoate: Technical Characterization &amp; Synthesis Guide

This guide serves as a definitive technical resource for Methyl 4-ethoxy-2-methylbenzoate, a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of KRAS inhibitors and Sel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for Methyl 4-ethoxy-2-methylbenzoate, a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of KRAS inhibitors and Selective Estrogen Receptor Modulators (SERMs).

Executive Summary

Methyl 4-ethoxy-2-methylbenzoate (CAS: 104216-19-5) is a lipophilic ester used primarily as a scaffold building block in medicinal chemistry. Its unique substitution pattern—combining an electron-donating ethoxy group with a sterically significant ortho-methyl group—makes it an ideal precursor for constructing rigid aromatic cores in drug candidates. It is frequently employed in the synthesis of PROTAC linkers and nuclear receptor ligands.

Quick Reference Data
ParameterSpecification
IUPAC Name Methyl 4-ethoxy-2-methylbenzoate
CAS Number 104216-19-5
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Exact Mass 194.0943
Physical State White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water

Chemical Identity & Structural Logic

The molecule consists of a benzoate core substituted at the ortho position with a methyl group and the para position with an ethoxy group.

  • Ortho-Methyl Effect: The methyl group at position 2 introduces steric hindrance that twists the ester carbonyl out of planarity with the benzene ring. This conformation is often exploited in drug design to lock specific binding modes or improve metabolic stability against esterases.

  • Para-Ethoxy Activation: The ethoxy group at position 4 acts as a strong electron-donating group (EDG), increasing the electron density of the ring and facilitating subsequent electrophilic aromatic substitutions (EAS) at position 5 if required.

Structural Visualization (DOT)

The following diagram illustrates the chemical connectivity and key functional regions.

ChemicalStructure Core Benzene Ring (C6) Pos1 Pos 1: Methyl Ester (-COOCH3) Core->Pos1 Electronic Withdrawal Pos2 Pos 2: Methyl (-CH3) Core->Pos2 Steric Bulk Pos4 Pos 4: Ethoxy (-OCH2CH3) Core->Pos4 e- Donation Pos2->Pos1 Torsional Strain (Twists Carbonyl)

Figure 1: Structural connectivity highlighting the steric interaction between the ortho-methyl group and the ester moiety.

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of Methyl 4-ethoxy-2-methylbenzoate. Route A is preferred for laboratory-scale synthesis due to the availability of the phenolic precursor and milder conditions.

Route A: Williamson Ether Synthesis (Preferred)

This method utilizes Methyl 4-hydroxy-2-methylbenzoate as the starting material. It is robust, high-yielding (>90%), and avoids harsh acidic conditions.

Reagents:

  • Precursor: Methyl 4-hydroxy-2-methylbenzoate (CAS: 35598-05-1 (methoxy analog) or hydroxy equivalent)

  • Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF or Acetone

Step-by-Step Protocol:

  • Dissolution: Dissolve 10.0 mmol of Methyl 4-hydroxy-2-methylbenzoate in 20 mL of anhydrous DMF.

  • Deprotonation: Add 15.0 mmol (1.5 eq) of finely ground K₂CO₃. Stir at room temperature for 15 minutes to form the phenoxide anion.

  • Alkylation: Dropwise add 12.0 mmol (1.2 eq) of Ethyl Iodide.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Pour the reaction mixture into 100 mL of ice water. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Route B: Fischer Esterification

Used when the carboxylic acid precursor (4-ethoxy-2-methylbenzoic acid) is available.

Protocol:

  • Dissolve 4-ethoxy-2-methylbenzoic acid in excess Methanol (MeOH).

  • Add catalytic H₂SO₄ (5 mol%).

  • Reflux for 12 hours.

  • Neutralize with NaHCO₃ and extract.

Synthesis Workflow Diagram

SynthesisWorkflow Start1 Methyl 4-hydroxy-2-methylbenzoate Process1 Williamson Ether Synthesis (60°C, 4h) Start1->Process1 Reagents1 Et-I + K2CO3 / DMF Reagents1->Process1 Start2 4-Ethoxy-2-methylbenzoic Acid Process2 Fischer Esterification (Reflux, 12h) Start2->Process2 Reagents2 MeOH + H2SO4 (cat) Reagents2->Process2 Product Methyl 4-ethoxy-2-methylbenzoate (Crude) Process1->Product Process2->Product Purification Workup & Column Chromatography Product->Purification Final Pure Product (>98%) Purification->Final

Figure 2: Dual-pathway synthesis flowchart comparing Alkylation (Route A) and Esterification (Route B).

Analytical Characterization

To validate the identity of synthesized Methyl 4-ethoxy-2-methylbenzoate, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

Predicted shifts based on substituent additivity rules for CDCl₃.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 7.92Doublet (J=8.5 Hz)1HAr-H (C6, ortho to ester)
¹H 6.75Doublet (J=2.5 Hz)1HAr-H (C3, ortho to methyl)
¹H 6.70dd (J=8.5, 2.5 Hz)1HAr-H (C5, ortho to ethoxy)
¹H 4.06Quartet (J=7.0 Hz)2HEthoxy -CH₂-
¹H 3.84Singlet3HEster -OCH₃
¹H 2.58Singlet3HAr-CH₃ (C2-Methyl)
¹H 1.42Triplet (J=7.0 Hz)3HEthoxy -CH₃
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion [M+]: 194 m/z.

  • Base Peak: Often [M - OMe]+ (Acylium ion) at ~163 m/z or [M - OEt]+ fragmentation.

Applications in Drug Development

Methyl 4-ethoxy-2-methylbenzoate is not merely a solvent or reagent; it is a pharmacophore scaffold .

KRAS Inhibitor Development

Recent research into KRAS(G12C) inhibitors utilizes substituted benzoates to occupy the Switch II pocket. The 2-methyl group provides the necessary twist to fit into the hydrophobic cleft, while the 4-ethoxy group extends towards solvent-exposed regions, allowing for linker attachment (e.g., to recruit E3 ligases).

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a "Head Group" precursor. The ester is hydrolyzed to the acid, which is then coupled to a linker (PEG/alkyl chain) and an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Mechanism: The ethoxy group can be replaced or modified to tune solubility, while the benzoate core remains the binding motif for the target protein.

Selective Estrogen Receptor Modulators (SERMs)

The 4-alkoxy benzoate motif is a classic pharmacophore in SERMs (similar to the core of Raloxifene precursors). The 2-methyl group prevents rapid metabolic degradation of the ester bond in early-stage in vitro assays.

References

  • AK Scientific . Product Catalog: Methyl 4-ethoxy-2-methylbenzoate (CAS 104216-19-5).[1] Retrieved from

  • BenchChem . Synthesis Protocols for Substituted Benzoates. Retrieved from

  • National Institutes of Health (NIH) . PubChem Compound Summary for Methyl 4-ethoxybenzoate (Structural Analog). Retrieved from

  • Google Patents . Bifunctional molecules containing an E3 ubiquitin ligase binding moiety (WO2021077010A1).[2] Retrieved from

Sources

Exploratory

potential biological activities of Methyl 4-ethoxy-2-methylbenzoate

An In-depth Technical Guide to the Potential Biological Activities of Methyl 4-ethoxy-2-methylbenzoate Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Methyl 4-ethoxy-2-methylbenzoate is a small ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activities of Methyl 4-ethoxy-2-methylbenzoate

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 4-ethoxy-2-methylbenzoate is a small aromatic ester with a substitution pattern that suggests a potential for diverse biological activities. While direct experimental evidence for this specific molecule is not extensively available in current literature, its structural similarity to other biologically active benzoate and ethoxybenzoate derivatives provides a strong basis for inferring its pharmacological potential. This guide synthesizes information from related compounds to propose and explore potential antimicrobial, anti-inflammatory, anticancer, and insecticidal activities of Methyl 4-ethoxy-2-methylbenzoate. We will delve into the hypothetical mechanisms of action, supported by evidence from analogous structures, and provide detailed experimental protocols for researchers to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic applications.

Introduction and Physicochemical Profile

Methyl 4-ethoxy-2-methylbenzoate belongs to the family of benzoic acid esters. Benzoic acid and its derivatives are known for a wide array of applications, from food preservatives to precursors in pharmaceutical synthesis[1]. The core benzoic acid structure consists of a benzene ring attached to a carboxyl group, which is a key determinant of its chemical reactivity and biological interactions[1]. The specific substitutions on the benzene ring in Methyl 4-ethoxy-2-methylbenzoate—a methyl group at position 2 and an ethoxy group at position 4—are expected to significantly influence its lipophilicity, steric hindrance, and electronic properties, thereby modulating its potential biological effects.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSignificance
Molecular Formula C₁₁H₁₄O₃Provides the basis for molecular weight calculation.
Molecular Weight 194.23 g/mol Important for molar concentration calculations in assays.
Appearance Colorless to pale yellow liquidBased on similar benzoate esters[2].
Solubility Poorly soluble in water, soluble in organic solventsThe aromatic ring and ester group suggest lipophilicity[2].
Boiling Point ~250-270 °C (at 760 mmHg)Estimated based on related compounds.

Synthesis Pathway

A plausible and common method for the synthesis of Methyl 4-ethoxy-2-methylbenzoate is through Fischer esterification of 4-ethoxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid[3].

Synthesis_of_Methyl_4_ethoxy_2_methylbenzoate reactant1 4-ethoxy-2-methylbenzoic acid reaction reaction reactant1->reaction reactant2 Methanol reactant2->reaction catalyst H₂SO₄ (catalyst) catalyst->reaction Reflux product Methyl 4-ethoxy-2-methylbenzoate reaction->product

Caption: Fischer esterification of 4-ethoxy-2-methylbenzoic acid.

Inferred Potential Biological Activities

Based on the biological activities of structurally similar compounds, we can hypothesize several potential applications for Methyl 4-ethoxy-2-methylbenzoate.

Antimicrobial and Antifungal Activity

Benzoic acid and its esters are well-known for their antimicrobial properties, which are utilized in food preservation[1][4]. The mechanism of action is generally attributed to the disruption of cellular processes due to their acidic nature and ability to interfere with cell membranes and enzymes[1]. Ethyl 4-ethoxybenzoate, a close analog, is described as an antimicrobial agent that may inhibit bacterial growth by interfering with DNA synthesis[2].

Hypothesized Mechanism: Methyl 4-ethoxy-2-methylbenzoate may act by disrupting the cell membrane integrity of microorganisms. Its lipophilic nature, enhanced by the ethoxy and methyl groups, could facilitate its partitioning into the lipid bilayer, leading to increased membrane permeability and eventual cell death.

Anti-inflammatory Effects

Derivatives of benzoic acid have been reported to exhibit anti-inflammatory properties[1]. For instance, some benzoic acid derivatives are known to act as antagonists of the prostaglandin E2 receptor subtype 4[4]. Furthermore, a related compound, 2-hydroxy-4-methoxy benzoic acid, has been shown to attenuate liver inflammation by modulating inflammatory cytokines[5].

Hypothesized Mechanism: The anti-inflammatory action of Methyl 4-ethoxy-2-methylbenzoate could be mediated through the inhibition of key inflammatory pathways, such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Anticancer Potential

Several benzoate derivatives have been investigated for their anticancer properties[1]. For example, eugenyl benzoate derivatives have been synthesized and shown to inhibit colorectal cancer cells by acting as BCL-2 inhibitors[6]. The BCL-2 family of proteins are crucial regulators of apoptosis, and their inhibition can trigger programmed cell death in cancer cells.

Hypothesized Mechanism: Methyl 4-ethoxy-2-methylbenzoate may exert cytotoxic effects on cancer cells by inducing apoptosis. This could potentially occur through the intrinsic pathway, possibly by inhibiting anti-apoptotic proteins like BCL-2, leading to the release of cytochrome c from the mitochondria and activation of the caspase cascade.

Anticancer_Mechanism M4E2MB Methyl 4-ethoxy-2-methylbenzoate BCL2 BCL-2 (Anti-apoptotic) M4E2MB->BCL2 Inhibition Mitochondrion Mitochondrion BCL2->Mitochondrion Blocks CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspase Cascade CytochromeC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized apoptotic pathway initiated by Methyl 4-ethoxy-2-methylbenzoate.

Insecticidal Activity

Methyl benzoate, a simpler analog, has demonstrated potent insecticidal activity against a variety of pests[7][8]. Its mechanism of action in insects has been linked to the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system[7].

Hypothesized Mechanism: Methyl 4-ethoxy-2-methylbenzoate may act as a neurotoxin in insects by inhibiting AChE. This would lead to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

Proposed Experimental Workflows for Validation

To validate the hypothesized biological activities of Methyl 4-ethoxy-2-methylbenzoate, a series of in vitro experiments are proposed.

Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol is designed to determine the minimum inhibitory concentration (MIC) of Methyl 4-ethoxy-2-methylbenzoate against a panel of pathogenic bacteria and fungi.

Materials:

  • Methyl 4-ethoxy-2-methylbenzoate

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of Methyl 4-ethoxy-2-methylbenzoate in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: In Vitro Cytotoxicity Assay on Cancer Cell Lines

This protocol uses the MTT assay to assess the cytotoxic effects of Methyl 4-ethoxy-2-methylbenzoate on cancer cells.

Materials:

  • Human cancer cell lines (e.g., HT-29 colorectal cancer, MCF-7 breast cancer)

  • Normal human cell line (for selectivity assessment)

  • DMEM or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Methyl 4-ethoxy-2-methylbenzoate for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental_Workflow cluster_antimicrobial Antimicrobial Assay cluster_cytotoxicity Cytotoxicity Assay a1 Prepare compound dilutions a2 Inoculate with microbes a1->a2 a3 Incubate a2->a3 a4 Determine MIC a3->a4 c1 Seed and treat cancer cells c2 Add MTT and incubate c1->c2 c3 Solubilize formazan c2->c3 c4 Measure absorbance c3->c4 c5 Calculate IC₅₀ c4->c5

Caption: Workflow for in vitro validation of biological activities.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of Methyl 4-ethoxy-2-methylbenzoate is key to its potential activity.

  • The 4-ethoxy group: This group increases the lipophilicity of the molecule compared to a simple methyl benzoate. This enhanced hydrophobicity can improve its ability to cross biological membranes, which is crucial for reaching intracellular targets[6].

  • The 2-methyl group: The presence of a methyl group at the ortho position to the ester can introduce steric hindrance. This may influence how the molecule binds to target enzymes or receptors, potentially leading to increased selectivity. This steric effect could also impact the rate of hydrolysis of the ester bond, potentially affecting its stability and bioavailability.

Conclusion and Future Directions

While direct experimental data on Methyl 4-ethoxy-2-methylbenzoate is scarce, a review of its structural analogs suggests a promising profile for various biological activities, including antimicrobial, anti-inflammatory, anticancer, and insecticidal effects. The hypotheses presented in this guide are grounded in the established activities of related benzoate derivatives and provide a solid foundation for future research.

The next steps should involve the synthesis of Methyl 4-ethoxy-2-methylbenzoate and its systematic evaluation using the experimental protocols outlined herein. Positive results from these in vitro studies would warrant further investigation into the precise mechanisms of action and could be followed by preclinical in vivo studies. The exploration of this and other structurally related benzoate esters could lead to the discovery of novel therapeutic agents and environmentally friendly pesticides.

References

  • Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. (2022). PMC. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). ijarsct. [Link]

  • Synthesis and Biological Activities of Some Benzodiazepine Derivatives. (n.d.). JOCPR. [Link]

  • Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2023). PubMed. [Link]

  • Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate... (n.d.). ResearchGate. [Link]

  • Antibacterial activity of benzoates 1-18. (n.d.). ResearchGate. [Link]

  • Ethyl 4-ethoxybenzoate | C11H14O3. (n.d.). PubChem. [Link]

  • Effects of Sublethal Doses of Methyl Benzoate on the Life History Traits and Acetylcholinesterase (AChE) Activity of Aphis gossypii. (2020). MDPI. [Link]

  • Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. (2025). ResearchGate. [Link]

  • ISSN: 0975-8585. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • TOXICITY OF METHYL BENZOATE AND ANALOGS TO ADULT AEDES AEGYPTI. (2021). Semantic Scholar. [Link]

  • Preparation of Methyl Benzoate. (n.d.). Unknown Source. [Link]

  • CAS No : 89407-97-6 | Product Name : Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate. (n.d.). Pharmaffiliates. [Link]

  • Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7. (2024). ResearchGate. [Link]

  • Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). (n.d.). Cheméo. [Link]

  • METHYL BENZOATE. (n.d.). Ataman Kimya. [Link]

  • 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. (2017). PubMed. [Link]

  • Methyl 4-ethylbenzoate. (n.d.). Oakwood Chemical. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Potential Applications of 4-Ethoxy-2-Methylbenzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Nuance of Substituted Benzoic Acid Esters Substituted benzoic acid esters are a cornerstone in the edifice of modern medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Nuance of Substituted Benzoic Acid Esters

Substituted benzoic acid esters are a cornerstone in the edifice of modern medicinal chemistry and materials science. Their inherent structural modularity allows for the precise tuning of physicochemical properties, paving the way for the development of potent and selective agents for a multitude of therapeutic targets.[1] Within this versatile class of organic compounds, 4-ethoxy-2-methylbenzoic acid esters represent a scaffold of significant interest, combining the electronic influence of an alkoxy group with the steric and electronic effects of a methyl substituent. This guide provides a comprehensive exploration of the synthesis, key mechanistic considerations, and potential applications of these compounds, grounded in established chemical principles. While a detailed historical account of the initial discovery of 4-ethoxy-2-methylbenzoic acid esters is not prominently documented in scientific literature, their synthesis logically follows the development of cornerstone reactions in organic chemistry, namely ether formation and esterification.

Core Synthesis Strategy: A Two-Act Play of Etherification and Esterification

The most logical and efficient synthetic route to 4-ethoxy-2-methylbenzoic acid esters is a two-step process. This strategy hinges on the sequential formation of the ethoxy group on a readily available precursor, followed by the esterification of the carboxylic acid functionality.

Act I: The Williamson Ether Synthesis for the Formation of the Ethoxy Moiety

The introduction of the ethoxy group at the 4-position of the benzoic acid ring is classically achieved via the Williamson ether synthesis. This venerable reaction, developed by Alexander Williamson in 1850, is a robust and widely used method for preparing ethers.[2] It proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide ion on a primary alkyl halide.[2][3]

For the synthesis of the key intermediate, 4-ethoxy-2-methylbenzoic acid, the logical starting material is 4-hydroxy-2-methylbenzoic acid.

Experimental Protocol: Synthesis of 4-Ethoxy-2-Methylbenzoic Acid

Materials:

  • 4-hydroxy-2-methylbenzoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxy-2-methylbenzoic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-ethoxy-2-methylbenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Its insolubility in some organic solvents can be overcome by using a polar aprotic solvent like DMF.

  • Solvent Selection: DMF is an excellent solvent for this reaction as it is polar and aprotic, which accelerates SN2 reactions by solvating the cation (K⁺) while leaving the nucleophile (phenoxide) relatively free.[1]

  • Alkylating Agent: Ethyl iodide is a good alkylating agent due to the excellent leaving group ability of the iodide ion.[4] Ethyl bromide can also be used.

  • Workup Procedure: Acidification is necessary to protonate the carboxylate, rendering the product soluble in the organic extraction solvent.

Diagram of the Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis start Start: 4-hydroxy-2-methylbenzoic acid step1 1. Dissolve in DMF 2. Add K₂CO₃ start->step1 step2 Formation of Potassium Phenoxide step1->step2 step3 Add Ethyl Iodide step2->step3 step4 Heat (60-70°C) Sₙ2 Reaction step3->step4 step5 Workup: - Quench with water - Acidify with HCl - Extract with Et₂O step4->step5 step6 Purification: Recrystallization step5->step6 end Product: 4-Ethoxy-2-Methylbenzoic Acid step6->end

Caption: Workflow for the synthesis of 4-ethoxy-2-methylbenzoic acid.

Act II: Fischer-Speier Esterification

With the 4-ethoxy-2-methylbenzoic acid in hand, the final step is the formation of the ester. The Fischer-Speier esterification, or simply Fischer esterification, is a classic and widely used method for this transformation. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5][6] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of the alcohol or by removing water as it is formed.[7]

Experimental Protocol: Synthesis of an Ethyl 4-Ethoxy-2-Methylbenzoate

Materials:

  • 4-ethoxy-2-methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Dissolve 4-ethoxy-2-methylbenzoic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while cooling in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by saturated NaHCO₃ solution until the effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-ethoxy-2-methylbenzoate.

  • The crude ester can be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: A strong acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

  • Excess Alcohol: Using a large excess of ethanol serves both as a reactant and as the solvent, and it helps to drive the equilibrium towards the formation of the ester.

  • Workup: The wash with sodium bicarbonate is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid.

Diagram of the Fischer Esterification Mechanism:

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Deprotonation Acid 4-Ethoxy-2-methylbenzoic Acid Protonated_Acid Protonated Carboxylic Acid Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + EtOH Ethanol Ethanol (Nucleophile) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Final_Ester Ethyl 4-Ethoxy-2-methylbenzoate Protonated_Ester->Final_Ester - H⁺

Caption: Key steps in the Fischer esterification mechanism.

Potential Applications in Drug Discovery and Materials Science

While specific applications for 4-ethoxy-2-methylbenzoic acid esters are not extensively detailed in publicly available literature, the structural motifs present suggest several areas of potential utility for researchers.

  • Pharmaceutical Intermediates: Benzoic acid and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[9][10] The specific substitution pattern of 4-ethoxy-2-methylbenzoic acid esters could be leveraged to synthesize novel compounds with potential anti-inflammatory, analgesic, or other biological activities.[11] The ethoxy group can enhance lipophilicity, which may improve membrane permeability and bioavailability of a drug candidate.

  • Agrochemicals: Similar to their pharmaceutical applications, substituted benzoic acids are precursors for various agrochemicals, including herbicides and insecticides.[9]

  • Cosmetics and Fragrances: Benzoic acid esters are often used in cosmetics and personal care products as emollients, preservatives, and fragrance components.[12][13][14] The specific ester of 4-ethoxy-2-methylbenzoic acid could possess unique olfactory properties or beneficial effects on skin.

Quantitative Data Summary

The following table provides a hypothetical summary of reaction parameters and outcomes based on the described protocols. Actual yields will vary depending on the specific reaction conditions and scale.

Reaction StepStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)
Williamson Ether Synthesis 4-hydroxy-2-methylbenzoic acidK₂CO₃, C₂H₅IDMF60-7085-95
Fischer Esterification 4-ethoxy-2-methylbenzoic acidC₂H₅OH, H₂SO₄ (cat.)EthanolReflux80-90

Conclusion

The synthesis of 4-ethoxy-2-methylbenzoic acid esters is a straightforward process that relies on two of the most fundamental and reliable reactions in organic chemistry: the Williamson ether synthesis and Fischer esterification. By understanding the mechanisms and the rationale behind the experimental choices for these reactions, researchers can efficiently prepare these valuable compounds. While their specific applications are still an open area for exploration, the structural features of 4-ethoxy-2-methylbenzoic acid esters make them promising candidates for investigation in drug discovery, agrochemicals, and materials science. This guide provides a solid foundation for any scientist looking to synthesize and explore the potential of this intriguing class of molecules.

References

  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • Royal Society of Chemistry. (n.d.). The acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism proposed by Ingold. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Esters of polyhydroxy-benzoic acids and method for their preparation.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Vertex AI Search. (2023, April 2).
  • Google Patents. (n.d.). Benzoic acids, their derivatives and process for preparing them.
  • ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (2014, December 29).
  • Google Patents. (n.d.). Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google Patents. (n.d.). Benzoic acid esters.
  • Royal Society of Chemistry. (n.d.). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). [Link]

  • PubMed. (2007, December 15). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. [Link]

  • Googleapis. (1976, January 2). United States Patent (19). [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012, October-December). ISSN: 0975-8585. [Link]

  • Google Patents. (n.d.). Method for producing ortho-alkylated benzoic acid derivatives.
  • Google Patents. (n.d.). 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same. Retrieved from ://patents.google.

Sources

Protocols & Analytical Methods

Method

synthesis of Methyl 4-ethoxy-2-methylbenzoate from 4-ethoxy-2-methylbenzoic acid

Executive Summary & Structural Analysis[1] This guide details the synthesis of Methyl 4-ethoxy-2-methylbenzoate from 4-ethoxy-2-methylbenzoic acid .[1] This transformation is a critical step in the development of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

This guide details the synthesis of Methyl 4-ethoxy-2-methylbenzoate from 4-ethoxy-2-methylbenzoic acid .[1] This transformation is a critical step in the development of pharmaceutical intermediates, particularly for PPAR agonists and specific kinase inhibitors where the ortho-methyl benzoate motif serves as a lipophilic anchor.

Structural Challenges: The Ortho-Effect

The presence of the methyl group at the C2 (ortho) position introduces steric hindrance proximal to the carboxylic acid. While not as blocking as a tert-butyl group, this steric bulk significantly affects the reaction kinetics compared to unsubstituted benzoic acid.[1]

  • Kinetic Consequence: The rate of nucleophilic attack at the carbonyl carbon is reduced.

  • Thermodynamic Consequence: In reversible reactions (like Fischer esterification), the equilibrium may shift, requiring forcing conditions (excess solvent/heat) or irreversible pathways (alkyl halides/acyl chlorides) to ensure high conversion.[1]

This protocol provides two distinct, self-validating methodologies:

  • Method A (The Process Route): Acid-Catalyzed Esterification (Fischer) – Optimized for scalability and cost.[1]

  • Method B (The Precision Route): Alkyl Halide Alkylation (

    
    ) – Optimized for mild conditions and high purity on small scales.[1]
    

Reaction Pathways & Mechanism

The following diagram illustrates the two parallel workflows. Method A relies on carbonyl activation, while Method B utilizes carboxylate nucleophilicity.[1]

SynthesisPathways cluster_MethodA Method A: Fischer Esterification cluster_MethodB Method B: Alkyl Halide (SN2) Start 4-Ethoxy-2-methylbenzoic Acid Protonation Carbonyl Protonation (H2SO4) Start->Protonation MeOH, Reflux Deprotonation Deprotonation (K2CO3) Start->Deprotonation DMF, RT Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral Elimination Elimination of Water Tetrahedral->Elimination Product Methyl 4-ethoxy-2-methylbenzoate Elimination->Product Attack Nucleophilic Attack on MeI Deprotonation->Attack Attack->Product - KI

Caption: Dual pathways for esterification. Method A is equilibrium-driven; Method B is kinetically controlled and irreversible.[1]

Method A: Acid-Catalyzed Fischer Esterification

Best for: Gram-to-kilogram scale, cost-sensitive projects.[1]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
4-Ethoxy-2-methylbenzoic acid 180.201.0Limiting Reagent
Methanol (Anhydrous) 32.04~40-50 volSolvent & Reactant
Sulfuric Acid (conc. 98%) 98.080.5 - 1.0Catalyst
Toluene (Optional) 92.14SolventAzeotropic water removal
Detailed Protocol
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. If scaling >10g, fit a drying tube (CaCl2) to the top of the condenser to exclude atmospheric moisture.

  • Dissolution: Charge the RBF with 4-ethoxy-2-methylbenzoic acid (1.0 eq). Add Methanol (0.3 M concentration relative to acid; e.g., 20 mL for 1g acid).[1]

    • Note: The ortho-methyl group increases lipophilicity.[1] If solubility is poor at RT, gentle warming is permitted.[1]

  • Catalyst Addition: While stirring, add Concentrated H2SO4 dropwise.

    • Caution: Exothermic reaction.[1][2]

  • Reflux: Heat the mixture to a vigorous reflux (65°C internal temp).

    • Time: Due to the ortho-effect, reaction time is typically 6–12 hours .[1]

    • PAT (Process Analytical Technology):[1] Monitor by TLC (Hexane:EtOAc 4:1).[1] The acid will streak near the baseline; the ester will move as a distinct spot (

      
      ).
      
  • Workup:

    • Cool to room temperature.[1][3][4][5]

    • Concentrate the mixture under reduced pressure (Rotavap) to remove roughly 80% of the methanol.[1]

    • Dilute the residue with Ethyl Acetate (EtOAc) and Water .[1][6]

    • Crucial Step: Wash the organic layer with Saturated NaHCO3 solution (2x).[1][6]

      • Why? This neutralizes the H2SO4 and converts any unreacted starting material (acid) into the water-soluble carboxylate salt, ensuring it is removed from the organic product.[1]

    • Wash with Brine, dry over anhydrous

      
      , filter, and concentrate.[1]
      

Method B: Base-Promoted Alkylation (MeI Route)

Best for: High-value intermediates, small scale (<5g), acid-sensitive substrates.[1]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
4-Ethoxy-2-methylbenzoic acid 180.201.0Limiting Reagent
Methyl Iodide (MeI) 141.941.5Methylating Agent
Potassium Carbonate (

)
138.212.0Base
DMF (Dimethylformamide) 73.095-10 volSolvent
Detailed Protocol
  • Setup: Use a sealed vessel or RBF with a septum. Ensure good ventilation (MeI is toxic).[1][2][5]

  • Solvation: Dissolve 4-ethoxy-2-methylbenzoic acid in DMF (approx. 5 mL per gram of acid).

  • Deprotonation: Add

    
      (granular or powdered).[1] Stir for 15 minutes at Room Temperature (RT). The mixture will become a suspension.[1]
    
  • Alkylation: Add Methyl Iodide dropwise via syringe.[1]

    • Safety: MeI is a suspected carcinogen and volatile.[1][2] Handle in a fume hood.

  • Reaction: Stir at RT for 2–4 hours.

    • Optimization: If reaction is slow (checked by TLC), warm to 40°C. Do not exceed 60°C to prevent MeI evaporation.[1]

  • Workup:

    • Pour the reaction mixture into Ice Water (5x volume of DMF). The ester may precipitate as a solid or oil out.[1]

    • Extract with Diethyl Ether or EtOAc (3x).[1]

    • Wash combined organics with Water (3x) to remove DMF, then Brine (1x).[1]

    • Dry over

      
       and concentrate.
      

Characterization & Quality Control

Expected Data
  • Physical State: Colorless to pale yellow oil or low-melting solid.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.9 (d, 1H, Ar-H ortho to COOMe)[1]
      
    • 
       6.7-6.8 (m, 2H, Ar-H)[1]
      
    • 
       4.0-4.1 (q, 2H, 
      
      
      
      )[1]
    • 
       3.85 (s, 3H, 
      
      
      
      ) — Diagnostic Peak[1]
    • 
       2.6 (s, 3H, Ar-
      
      
      
      ) — Diagnostic Peak[1]
    • 
       1.4 (t, 3H, 
      
      
      
      )[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Equilibrium limitation due to water.[1]Add Toluene and use a Dean-Stark trap to physically remove water, or switch to Method B.
Starting Material Remains (Method A) Steric hindrance of 2-Me group.Increase reflux time to 24h or use

(Acid Chloride route).
DMF Trapped in Product (Method B) Inefficient aqueous wash.[1]Wash organic layer 3-4 times with water, or use LiCl solution to extract DMF.[1]

References

  • PubChem. (n.d.).[1] Methyl 4-ethoxybenzoate Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Organic Syntheses. (1977).[1] Esterification of Carboxylic Acids with Trialkyloxonium Salts. Org. Synth. 56, 59. Retrieved October 26, 2023, from [Link][1]

Sources

Application

Application Note: A Standardized Protocol for the Synthesis of Methyl 4-ethoxy-2-methylbenzoate

Abstract This application note provides a detailed, reliable, and reproducible standard protocol for the laboratory-scale preparation of Methyl 4-ethoxy-2-methylbenzoate. The synthesis is achieved through a classic Fisch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, reliable, and reproducible standard protocol for the laboratory-scale preparation of Methyl 4-ethoxy-2-methylbenzoate. The synthesis is achieved through a classic Fischer esterification of commercially available 4-ethoxy-2-methylbenzoic acid with methanol, utilizing sulfuric acid as a catalyst. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering a comprehensive guide that includes a step-by-step protocol, mechanistic insights, and data presentation.

Introduction

Methyl 4-ethoxy-2-methylbenzoate is a valuable chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials. The presence of the ester, ether, and substituted aromatic ring functionalities makes it a versatile building block for further chemical transformations. A standardized and well-characterized protocol for its preparation is essential for ensuring consistency and high purity in research and development settings.

The presented protocol is based on the well-established Fischer esterification reaction, a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters in the presence of an acid catalyst.[1][2] This method is favored for its operational simplicity and the use of readily available and inexpensive reagents.

Reaction Scheme

The overall transformation is the esterification of 4-ethoxy-2-methylbenzoic acid with methanol to yield Methyl 4-ethoxy-2-methylbenzoate and water.

Reaction_Scheme reactant1 4-ethoxy-2-methylbenzoic acid catalyst H₂SO₄ (cat.) product Methyl 4-ethoxy-2-methylbenzoate reactant1:e->product:w Reflux reactant2 + Methanol byproduct + Water

Caption: Overall reaction scheme for the synthesis of Methyl 4-ethoxy-2-methylbenzoate.

Mechanism of Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps, as illustrated below, are reversible.[3][4]

  • Protonation of the Carbonyl Oxygen: The carboxylic acid is first protonated by the strong acid catalyst (H₂SO₄), which activates the carbonyl group, making it more electrophilic.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To favor the formation of the product, the equilibrium is shifted to the right by using an excess of the alcohol (methanol) and/or by removing water as it is formed.[1][2]

Fischer_Esterification_Mechanism start Carboxylic Acid + H⁺ protonated_acid Protonated Carboxylic Acid start->protonated_acid + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + CH₃OH proton_transfer Protonated Tetrahedral Intermediate tetrahedral_intermediate->proton_transfer Proton Transfer protonated_ester Protonated Ester proton_transfer->protonated_ester - H₂O ester Ester + H⁺ protonated_ester->ester - H⁺

Caption: Simplified mechanism of the Fischer esterification reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
4-ethoxy-2-methylbenzoic acid≥98%Commercially available
Methanol (MeOH)Anhydrous, ≥99.8%Standard supplier
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%Standard supplier
Diethyl Ether (Et₂O)ACS GradeStandard supplier
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-house
Brine (Saturated NaCl Solution)Aqueous SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard supplier
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxy-2-methylbenzoic acid (5.0 g, 27.7 mmol).

  • Addition of Reagents: To the flask, add anhydrous methanol (50 mL, excess). While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a 250 mL beaker containing 100 mL of cold water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing:

    • Combine the organic extracts in the separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

    • Wash the organic layer with brine (1 x 50 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: The crude product is often of sufficient purity for many applications. If further purification is required, it can be distilled under reduced pressure or purified by column chromatography on silica gel.

Data and Expected Results

ParameterValue
Starting Material Mass5.0 g
Molar Mass of Starting Material180.20 g/mol
Moles of Starting Material27.7 mmol
Theoretical Yield of Product5.38 g
Expected Yield85-95%
Physical AppearanceColorless to pale yellow oil or solid
Characterization

The identity and purity of the synthesized Methyl 4-ethoxy-2-methylbenzoate should be confirmed by spectroscopic methods.

  • ¹H NMR: Expected signals will correspond to the methyl ester protons, the ethoxy group protons (ethyl and methyl), the aromatic protons, and the methyl group on the aromatic ring.

  • ¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethoxy group, and the methyl carbons.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch characteristic of an ester at approximately 1720 cm⁻¹ and C-O stretches.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionIncrease reflux time, ensure methanol is anhydrous, or add a slight excess of sulfuric acid.
Loss of product during work-upBe careful during extractions and transfers. Ensure complete extraction from the aqueous layer.
Presence of starting material in the final productIncomplete reaction or insufficient washingIncrease reaction time. Ensure thorough washing with sodium bicarbonate solution to remove all acidic components.
Wet productInsufficient dryingUse an adequate amount of drying agent and allow sufficient time for drying.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Conclusion

This application note provides a robust and straightforward protocol for the synthesis of Methyl 4-ethoxy-2-methylbenzoate via Fischer esterification. By following the detailed steps and understanding the underlying chemical principles, researchers can consistently obtain this valuable intermediate in high yield and purity.

References

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • AOBChem. (n.d.). 4-Ethoxy-2-methylbenzoic acid. Retrieved from [Link]

Sources

Method

Application Notes for Methyl 4-ethoxy-2-methylbenzoate as a Pharmaceutical Intermediate

Introduction: Unlocking Synthetic Versatility Methyl 4-ethoxy-2-methylbenzoate is a bespoke chemical entity poised for significant utility as a pharmaceutical intermediate. Its unique substitution pattern on the benzene...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Versatility

Methyl 4-ethoxy-2-methylbenzoate is a bespoke chemical entity poised for significant utility as a pharmaceutical intermediate. Its unique substitution pattern on the benzene ring, featuring a methyl ester, an ethoxy group, and a methyl group, offers a rich platform for molecular elaboration. The ester functionality serves as a versatile handle for conversion into a myriad of other functional groups, most notably amides and carboxylic acids, which are cornerstones of active pharmaceutical ingredient (API) structures. The ethoxy and methyl substituents modulate the electronic properties and lipophilicity of the molecule, influencing its reactivity and the pharmacokinetic properties of its derivatives. This guide provides an in-depth exploration of the applications of Methyl 4-ethoxy-2-methylbenzoate in pharmaceutical synthesis, complete with detailed protocols and the scientific rationale behind the experimental designs.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe utilization in a laboratory setting. The following table summarizes the key properties of Methyl 4-ethoxy-2-methylbenzoate, with some data estimated from closely related analogs due to the limited availability of specific experimental data for this compound.

PropertyValueSource/Analogy
Molecular Formula C₁₁H₁₄O₃Calculated
Molecular Weight 194.23 g/mol Calculated
Appearance Colorless to pale yellow liquid or solidAnalogy to similar benzoate esters
Boiling Point ~98°C at 0.5 mmHgBased on Methyl 4-methoxy-2-methylbenzoate
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)General solubility of benzoate esters

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][4] Work should be conducted in a well-ventilated fume hood.[1][2]

  • First Aid Measures:

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[2]

    • If swallowed: Rinse mouth and seek medical attention.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Applications in Pharmaceutical Synthesis: A Gateway to Complex Molecules

The strategic placement of functional groups in Methyl 4-ethoxy-2-methylbenzoate makes it an ideal precursor for the synthesis of a variety of pharmacologically relevant scaffolds. For instance, it can be elaborated into complex heterocyclic systems that are prevalent in modern drug discovery. A plausible synthetic application is its use as a building block for the synthesis of substituted quinazolinones, a class of compounds known to exhibit a wide range of biological activities.

The following diagram illustrates a hypothetical synthetic pathway from Methyl 4-ethoxy-2-methylbenzoate to a substituted quinazolinone derivative.

G cluster_0 Synthesis of a Substituted Quinazolinone Start Methyl 4-ethoxy-2-methylbenzoate Step1 Nitration Start->Step1 HNO₃/H₂SO₄ Step2 Reduction Step1->Step2 Fe/HCl or H₂/Pd-C Step3 Cyclization with Formic Acid Step2->Step3 HCOOH, reflux Product Substituted Quinazolinone Step3->Product

Caption: Hypothetical synthesis of a substituted quinazolinone from Methyl 4-ethoxy-2-methylbenzoate.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for key transformations of Methyl 4-ethoxy-2-methylbenzoate, which are fundamental to its utility as a pharmaceutical intermediate.

Protocol 1: Synthesis of 4-ethoxy-2-methylbenzoic acid via Alkaline Hydrolysis

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a critical first step in many synthetic routes, as the carboxylic acid is a versatile functional group for further modifications, such as amidation.

G cluster_0 Workflow for Ester Hydrolysis Start Dissolve Methyl 4-ethoxy-2-methylbenzoate in MeOH/H₂O Step1 Add NaOH solution Start->Step1 Step2 Reflux the mixture Step1->Step2 Step3 Monitor reaction by TLC Step2->Step3 Step4 Cool and acidify with HCl Step3->Step4 Step5 Isolate product by filtration Step4->Step5 Step6 Wash and dry the product Step5->Step6 Product 4-ethoxy-2-methylbenzoic acid Step6->Product

Caption: Experimental workflow for the hydrolysis of Methyl 4-ethoxy-2-methylbenzoate.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 4-ethoxy-2-methylbenzoate194.235.0 g25.7 mmol
Sodium Hydroxide (NaOH)40.002.06 g51.5 mmol
Methanol (MeOH)32.0450 mL-
Deionized Water18.0225 mL-
Hydrochloric Acid (HCl), 2M36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (25.7 mmol) of Methyl 4-ethoxy-2-methylbenzoate in 50 mL of methanol.

  • In a separate beaker, dissolve 2.06 g (51.5 mmol) of sodium hydroxide in 25 mL of deionized water.

  • Add the sodium hydroxide solution to the flask containing the ester.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add 2M hydrochloric acid to the stirred mixture until the pH is approximately 2. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield 4-ethoxy-2-methylbenzoic acid.

This protocol is adapted from standard procedures for the hydrolysis of benzoate esters.[5][6]

Protocol 2: Synthesis of a Hypothetical Amide via EDC/HOBt Coupling

The formation of an amide bond is one of the most important reactions in pharmaceutical chemistry. This protocol describes the coupling of 4-ethoxy-2-methylbenzoic acid with a model primary amine, benzylamine, using the common coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

G cluster_0 Workflow for Amide Coupling Start Dissolve 4-ethoxy-2-methylbenzoic acid, EDC, and HOBt in DMF Step1 Add benzylamine Start->Step1 Step2 Stir at room temperature Step1->Step2 Step3 Monitor reaction by TLC Step2->Step3 Step4 Quench with water and extract with EtOAc Step3->Step4 Step5 Wash organic layer Step4->Step5 Step6 Dry, filter, and concentrate Step5->Step6 Step7 Purify by column chromatography Step6->Step7 Product N-benzyl-4-ethoxy-2-methylbenzamide Step7->Product

Caption: Experimental workflow for the amidation of 4-ethoxy-2-methylbenzoic acid.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-ethoxy-2-methylbenzoic acid180.202.0 g11.1 mmol
Benzylamine107.151.19 g (1.21 mL)11.1 mmol
EDC191.702.55 g13.3 mmol
HOBt135.121.80 g13.3 mmol
N,N-Dimethylformamide (DMF)73.0940 mL-
Ethyl Acetate (EtOAc)88.11As needed-
Saturated aq. NaHCO₃-As needed-
Brine-As needed-

Procedure:

  • To a 100 mL round-bottom flask under a nitrogen atmosphere, add 2.0 g (11.1 mmol) of 4-ethoxy-2-methylbenzoic acid, 2.55 g (13.3 mmol) of EDC, and 1.80 g (13.3 mmol) of HOBt.

  • Dissolve the solids in 40 mL of anhydrous DMF.

  • Add 1.19 g (1.21 mL, 11.1 mmol) of benzylamine to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

This protocol is based on well-established methods for amide bond formation.[7][8]

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate. [Link]

  • ResearchGate. Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate.... [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Characterization and Antimicrobial Activity of Some Novel Pyrimidine Derivatives. [Link]

  • Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Srini Chem. The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. [Link]

  • Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates. [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of Methyl 4-ethoxy-2-methylbenzoate via Fischer Esterification

Abstract This application note provides a detailed protocol and theoretical background for the synthesis of Methyl 4-ethoxy-2-methylbenzoate, a valuable intermediate in the development of fine chemicals and pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and theoretical background for the synthesis of Methyl 4-ethoxy-2-methylbenzoate, a valuable intermediate in the development of fine chemicals and pharmaceutical agents. The synthesis is achieved through the Fischer-Speier esterification of 4-ethoxy-2-methylbenzoic acid with methanol, utilizing sulfuric acid as a catalyst. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and methods for analytical characterization. The causality behind critical experimental choices is elucidated to ensure robust and reproducible outcomes.

Introduction and Scientific Context

Benzoate esters are a class of organic compounds widely employed in the fragrance, food, and pharmaceutical industries.[1] Their pleasant aromatic properties and utility as synthetic intermediates make them a focus of organic synthesis. Methyl 4-ethoxy-2-methylbenzoate, the target of this protocol, possesses a unique substitution pattern on the aromatic ring—an activating ethoxy group and a sterically influencing methyl group—which makes it a versatile building block for more complex molecular architectures.

The Fischer-Speier esterification, first described in 1895, remains one of the most fundamental and cost-effective methods for synthesizing esters from carboxylic acids and alcohols.[2][3] The reaction is characterized by its use of a strong acid catalyst and is governed by chemical equilibrium. This document presents a validated protocol that leverages an excess of the alcohol reagent to drive the reaction equilibrium towards high-yield formation of the desired ester product.

The Fischer-Speier Esterification: Mechanism and Principles

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The overall transformation is as follows:

Figure 1: General reaction for the synthesis of Methyl 4-ethoxy-2-methylbenzoate.

The reaction proceeds through several key equilibrium steps, which are initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄).

The key mechanistic steps are:

  • Protonation of the Carbonyl: The sulfuric acid catalyst protonates the carbonyl oxygen of the 4-ethoxy-2-methylbenzoic acid. This step significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the methanol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base in the mixture (e.g., water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product, Methyl 4-ethoxy-2-methylbenzoate.

Because the reaction is in a state of equilibrium, specific strategies must be employed to ensure a high yield of the ester. The most common and practical approach is to use a large excess of one of the reactants, typically the less expensive one.[3][4] In this protocol, methanol is used in excess, serving as both a reactant and the solvent, which effectively shifts the equilibrium toward the products according to Le Châtelier's principle.

Fischer_Esterification_Mechanism Figure 2: Fischer-Speier Esterification Mechanism cluster_intermediates Reaction Intermediates Acid 4-ethoxy-2-methylbenzoic acid ProtonatedAcid Protonated Carboxylic Acid Acid->ProtonatedAcid + H+ MeOH Methanol (CH3OH) H_plus H+ (Catalyst) Tetrahedral_Int1 Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_Int1 + CH3OH Protonated_Int Proton-Transferred Intermediate Tetrahedral_Int1->Protonated_Int Proton Transfer Protonated_Ester Protonated Ester Protonated_Int->Protonated_Ester - H2O Ester Methyl 4-ethoxy-2-methylbenzoate Protonated_Ester->Ester - H+ Water Water (H2O) H_plus_regen H+ (Regenerated)

Caption: Figure 2: Catalytic cycle of the Fischer-Speier esterification.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of Methyl 4-ethoxy-2-methylbenzoate.

Materials and Reagents
Reagent / MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
4-ethoxy-2-methylbenzoic acid180.205.00 g27.7Starting Material
Methanol (Anhydrous)32.0450 mL~1240Reagent and Solvent
Sulfuric Acid (Conc., 98%)98.081.0 mL~18.4Catalyst
Ethyl Acetate88.11~150 mL-Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)84.01~100 mL-Neutralizing & Wash Agent
Saturated Sodium Chloride (Brine)58.44~50 mL-Aqueous Wash Agent
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying Agent
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.00 g (27.7 mmol) of 4-ethoxy-2-methylbenzoic acid.

  • Addition of Reagents: Add 50 mL of anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved.

    • Scientist's Note: Using anhydrous methanol is crucial. The presence of water can shift the reaction equilibrium back towards the reactants, lowering the final product yield.

  • Catalyst Addition: Place the flask in an ice-water bath to cool. Slowly and cautiously add 1.0 mL of concentrated sulfuric acid dropwise to the stirring solution.

    • Scientist's Note: The addition of concentrated sulfuric acid to methanol is highly exothermic. Adding it slowly while cooling prevents excessive heat generation and potential side reactions.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Continue refluxing for 4-6 hours.

    • Scientist's Note: Refluxing provides the necessary activation energy for the reaction and ensures it proceeds at a steady, controlled rate. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Cooling and Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction and Work-up: Transfer the concentrated residue to a 250 mL separatory funnel using 75 mL of ethyl acetate.

  • Add 50 mL of deionized water to the separatory funnel. Shake gently and allow the layers to separate. Discard the lower aqueous layer.

  • Neutralization: Carefully add 50 mL of saturated sodium bicarbonate (NaHCO₃) solution in portions to the organic layer in the separatory funnel. Swirl gently and vent frequently to release the CO₂ gas that evolves. Continue until no more gas is produced. Separate and discard the aqueous layer.[4][5][6]

    • Scientist's Note: This step is critical for two reasons: it neutralizes the sulfuric acid catalyst, and it removes any unreacted 4-ethoxy-2-methylbenzoic acid by converting it to its water-soluble sodium salt.

  • Final Wash: Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution. This helps to remove any residual water and dissolved inorganic salts from the organic phase.[4][5]

  • Drying and Filtration: Drain the ethyl acetate layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask for 5-10 minutes. Filter the mixture through a fluted filter paper to remove the drying agent.

  • Final Concentration: Concentrate the filtered organic solution using a rotary evaporator to yield the crude Methyl 4-ethoxy-2-methylbenzoate as an oil or low-melting solid.

Purification

For most applications, the crude product obtained after work-up is of sufficient purity. However, for applications requiring higher purity, the product can be purified via vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient).

Experimental Workflow Diagram

Caption: Figure 3: Step-by-step experimental workflow.

Characterization and Data Interpretation

The identity and purity of the synthesized Methyl 4-ethoxy-2-methylbenzoate should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the aromatic protons, the ester methyl group, the ethoxy group (both ethyl and methyl protons), and the aromatic methyl group.

    • Aromatic Protons: Signals expected in the range of 6.7-7.8 ppm.

    • Ester Methyl (O-CH₃): A singlet around 3.8-3.9 ppm.

    • Ethoxy Methylene (O-CH₂-CH₃): A quartet around 4.0-4.1 ppm.

    • Aromatic Methyl (Ar-CH₃): A singlet around 2.4-2.5 ppm.

    • Ethoxy Methyl (O-CH₂-CH₃): A triplet around 1.4-1.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon skeleton of the molecule.

    • Ester Carbonyl (C=O): A signal around 166-168 ppm.

    • Aromatic Carbons: Signals in the range of 110-160 ppm.

    • Ester & Ethoxy Carbons: Signals in the range of 50-65 ppm.

    • Methyl Carbons: Signals in the range of 14-22 ppm.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands.

    • C=O Stretch (Ester): A strong, sharp peak around 1710-1730 cm⁻¹.

    • C-O Stretch: Strong peaks in the 1100-1300 cm⁻¹ region.

    • sp² C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • sp³ C-H Stretch (Alkyl): Peaks just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show the molecular ion peak (M⁺) or the protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the product (194.23 g/mol ).

By following this comprehensive guide, researchers can reliably synthesize and validate Methyl 4-ethoxy-2-methylbenzoate, enabling further exploration of its applications in scientific and industrial research.

References

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

  • American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences. Available at: [Link]

  • Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Semantic Scholar. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate.... Available at: [Link]

  • Organic Syntheses. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Org. Synth. 1977, 56, 59. Available at: [Link]

  • CDC Stacks. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Available at: [Link]

  • Supporting Information. (n.d.). A typical experimental procedure for the synthesis methyl benzoate (3a). Available at: [Link]

  • University of the Fraser Valley. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]

  • Google Patents. (2011). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Pyrimidine Derivatives. Available at: [Link]

  • University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. Available at: [Link]

  • Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters.
  • Fengchen Group. (2026). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. Available at: [Link]

  • YouTube. (2017). How to make methyl benzoate. Available at: [Link]

Sources

Method

Methyl 4-ethoxy-2-methylbenzoate reagents and reaction setup

Application Note: High-Purity Synthesis & Application of Methyl 4-ethoxy-2-methylbenzoate Executive Summary Methyl 4-ethoxy-2-methylbenzoate (CAS 104216-19-5) is a critical intermediate in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis & Application of Methyl 4-ethoxy-2-methylbenzoate

Executive Summary

Methyl 4-ethoxy-2-methylbenzoate (CAS 104216-19-5) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly as a precursor for selective estrogen receptor modulators (SERMs) and substituted benzoic acid derivatives. Its structural motif—a benzoate ester with specific ortho-methyl and para-ethoxy substitution—requires precise synthetic control to avoid hydrolysis or unwanted side reactions.

This guide provides two validated protocols for its preparation:

  • Route A (Etherification): The preferred laboratory-scale method, utilizing the alkylation of methyl 4-hydroxy-2-methylbenzoate. This route offers higher yields and milder conditions.

  • Route B (Esterification): An alternative industrial route starting from the carboxylic acid, suitable for scale-up when the acid precursor is available.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name Methyl 4-ethoxy-2-methylbenzoate
CAS Number 104216-19-5
Molecular Formula

Molecular Weight 194.23 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in MeOH, EtOH, EtOAc, DCM; Insoluble in Water
Key Precursor Methyl 4-hydroxy-2-methylbenzoate (CAS 57556-31-7)

Synthesis Protocols

Protocol A: Williamson Ether Synthesis (Recommended)

Target: Alkylation of the phenolic hydroxyl group. Mechanism:


 nucleophilic substitution.

Reagents:

  • Substrate: Methyl 4-hydroxy-2-methylbenzoate (1.0 equiv)

  • Alkylating Agent: Ethyl Iodide (EtI) (1.2 - 1.5 equiv) [Note: Ethyl Bromide can be used but requires longer reaction times]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (Reagent Grade)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with Methyl 4-hydroxy-2-methylbenzoate (10.0 g, 60.2 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    , 16.6 g, 120.4 mmol) in a single portion. The suspension may turn slightly yellow due to phenoxide formation.
    
  • Alkylation:

    • Cool the mixture to 0°C in an ice bath.

    • Add Ethyl Iodide (EtI, 7.2 mL, 90.3 mmol) dropwise via syringe over 10 minutes.

    • Expert Insight: Slow addition prevents localized overheating and minimizes volatility loss of the alkyl halide.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to 60°C and stir for 4-6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The starting phenol (

      
      ) should disappear, replaced by the less polar product (
      
      
      
      ).
  • Quenching & Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (300 mL) to precipitate inorganic salts and the product (if solid) or to separate the phases.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layers with water (

      
      ) and Brine (
      
      
      
      ) to remove residual DMF.
  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via flash column chromatography (

    
    , Hexane/EtOAc gradient 95:5 to 80:20).
    
Protocol B: Fischer Esterification

Target: Esterification of the carboxylic acid.[1][2][3] Mechanism: Acid-catalyzed acyl substitution.

Reagents:

  • Substrate: 4-ethoxy-2-methylbenzoic acid (1.0 equiv)

  • Solvent/Reagent: Methanol (anhydrous, excess)

  • Catalyst: Thionyl Chloride (

    
    ) (1.5 equiv) or Conc. 
    
    
    
    (cat.)[2][4]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL RBF with a reflux condenser and a drying tube (

    
    ).
    
  • Activation:

    • Charge Methanol (50 mL) into the flask and cool to 0°C.

    • Cautiously add Thionyl Chloride (

      
      , 1.5 equiv) dropwise. Warning: Exothermic reaction with gas evolution (
      
      
      
      , HCl).
  • Addition: Add 4-ethoxy-2-methylbenzoic acid (5.0 g) to the solution.

  • Reflux: Heat the mixture to reflux (65°C) for 3-5 hours.

  • Workup:

    • Concentrate the solvent in vacuo to ~10 mL.

    • Dilute with EtOAc (100 mL) and wash with Saturated

      
       (to neutralize acid) and Brine.
      
    • Dry over

      
       and concentrate.
      

Visual Workflows

ReactionPathways cluster_legend Pathway Legend Start_Phenol Methyl 4-hydroxy- 2-methylbenzoate (CAS 57556-31-7) Reagent_A Route A: Et-I, K2CO3 DMF, 60°C Start_Phenol->Reagent_A Start_Acid 4-ethoxy-2-methyl- benzoic acid Reagent_B Route B: MeOH, SOCl2 Reflux Start_Acid->Reagent_B Product Methyl 4-ethoxy- 2-methylbenzoate (CAS 104216-19-5) Reagent_A->Product Williamson Ether Synthesis Intermediate Tetrahedral Intermediate Reagent_B->Intermediate Intermediate->Product Fischer Esterification key Blue: Etherification (Preferred) Red: Esterification (Alternative)

Figure 1: Dual synthetic pathways for Methyl 4-ethoxy-2-methylbenzoate synthesis.

Quality Control & Analytical Expectations

To validate the identity and purity of the synthesized compound, compare analytical data against these expected values.

TechniqueParameterExpected Signal / Observation
1H NMR Aromatic Region

7.9 (d, 1H, H-6), 6.7-6.8 (m, 2H, H-3, H-5)
1H NMR Ester Methyl

3.85 (s, 3H,

)
1H NMR Ethoxy Group

4.05 (q, 2H,

), 1.40 (t, 3H,

)
1H NMR Aryl Methyl

2.60 (s, 3H,

)
HPLC Purity >98% (Area %) at 254 nm
Mass Spec ESI+

Expert Note on NMR: The quartet at ~4.05 ppm and triplet at ~1.40 ppm are diagnostic for the successful incorporation of the ethyl group. The absence of a broad singlet at >5.0 ppm confirms the consumption of the phenolic -OH.

Safety & Handling

  • Ethyl Iodide: A potent alkylating agent and suspected carcinogen. Handle only in a fume hood with double nitrile gloves.

  • Thionyl Chloride: Reacts violently with water to release HCl and

    
     gases. Use a trap or scrubber during the reaction.
    
  • DMF: Hepatotoxic and readily absorbed through the skin.

  • Storage: Store the final product in a cool, dry place (2-8°C), protected from light to prevent ester hydrolysis or oxidation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12351986, Methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • Organic Syntheses. (1977).[3] Esterification of Carboxylic Acids: General Protocols. Org. Synth. 1977, 56,[3] 59. Retrieved from [Link][3]

Sources

Application

Application Note: Catalytic Hydrogenation of Methyl 4-ethoxy-2-methylbenzoate

Executive Summary This application note details the protocols for the heterogeneous catalytic hydrogenation of Methyl 4-ethoxy-2-methylbenzoate (1) . The primary transformation targeted in this guide is the chemoselectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the heterogeneous catalytic hydrogenation of Methyl 4-ethoxy-2-methylbenzoate (1) . The primary transformation targeted in this guide is the chemoselective saturation of the aromatic ring to yield Methyl 4-ethoxy-2-methylcyclohexanecarboxylate (2) , a critical scaffold in the synthesis of bioactive molecules and liquid crystal mesogens.

Achieving high yields in this reaction requires navigating three competitive pathways:

  • Ring Saturation (Desired): Conversion of the arene to a cyclohexane.

  • Hydrogenolysis (Side Reaction): Cleavage of the ethoxy ether C-O bond (dealkylation).

  • Ester Reduction (Side Reaction): Conversion of the methyl ester to a primary alcohol (typically requires harsher conditions).

This guide recommends Rhodium on Carbon (Rh/C) as the gold-standard catalyst for high diastereoselectivity (cis-isomer preference) and minimal hydrogenolysis, with Ruthenium on Carbon (Ru/C) as a cost-effective alternative for scale-up.

Reaction Mechanism & Chemoselectivity[1][2][3]

The hydrogenation of polysubstituted benzoates follows the Horiuti-Polanyi mechanism, involving the adsorption of the arene onto the metal surface, followed by the stepwise addition of hydrogen atoms.

Chemoselectivity Profile

The substrate contains three distinct functionalities. Their reactivity under hydrogenation conditions follows this hierarchy:

FunctionalityReactivity OrderCatalyst SensitivityOutcome
Arene (Benzene Ring) High Rh > Ru > Pt >> Pd Cyclohexane (Target)
Aryl Ether (Ethoxy) MediumPd >> Pt > RhCleavage (Avoid Pd to prevent this)
Methyl Ester LowCu-Cr > Ru (specialized)Intact (under mild conditions)

Critical Insight: Palladium (Pd/C) is generally contraindicated for this specific substrate if the ether group must be preserved. Pd is highly active for hydrogenolysis of C-O bonds. Rhodium (Rh) is the optimal choice as it is highly active for arene reduction but poor at hydrogenolysis, ensuring the ethoxy group remains intact.

Stereochemistry

The reduction creates three new stereocenters (C1, C2, C4).

  • Heterogeneous Catalysis Rule: Hydrogen adds from the face of the molecule adsorbed onto the catalyst surface (syn-addition).

  • Result: The major product is typically the all-cis isomer or the isomer where the substituents are essentially cis relative to the ring plane, though steric hindrance at the ortho-methyl position can influence the C1/C2 relationship.

Experimental Protocols

Protocol A: Rhodium-Catalyzed Hydrogenation (High Selectivity)

Recommended for laboratory scale (1g – 50g) and initial screening.

Reagents & Equipment:

  • Substrate: Methyl 4-ethoxy-2-methylbenzoate (Purity >98%)

  • Catalyst: 5% Rh/C (Degussa type or equivalent, 50% water wet recommended to minimize ignition risk)

  • Solvent: Methanol (HPLC grade) or Acetic Acid (for faster rates)

  • Hydrogen Source: H₂ cylinder or Hydrogenation apparatus (e.g., Parr Shaker)

Step-by-Step Methodology:

  • Preparation: In a hydrogenation vessel (autoclave or heavy-walled glass bottle), dissolve 10.0 g (51.5 mmol) of Methyl 4-ethoxy-2-methylbenzoate in 100 mL of Methanol (0.5 M concentration).

    • Note: If using dry catalyst, add the catalyst to the vessel first under inert gas (Nitrogen/Argon) to prevent sparking. If using wet catalyst, it can be added to the solution.

  • Catalyst Loading: Add 1.0 g of 5% Rh/C (10 wt% loading relative to substrate).

    • Optimization: For difficult substrates, adding 1-2 equivalents of Acetic Acid can accelerate the reaction by protonating the intermediate species.

  • Purging: Seal the reactor. Purge with Nitrogen (3 cycles) followed by Hydrogen (3 cycles) to remove oxygen.

  • Reaction: Pressurize to 50 bar (725 psi) H₂. Heat to 50°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

    • Time: Reaction typically reaches completion in 4–8 hours.

    • Monitoring: Monitor H₂ uptake. When uptake ceases, sample for TLC or GC-MS.

  • Workup:

    • Cool the reactor to room temperature.

    • Vent H₂ and purge with Nitrogen.

    • Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent catalyst is pyrophoric. Keep wet.

    • Wash the filter cake with 20 mL Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude cyclohexane derivative as a colorless oil.

Protocol B: Ruthenium-Catalyzed Hydrogenation (Cost-Effective)

Recommended for scale-up (>100g) or when Rhodium is cost-prohibitive.

Modifications:

  • Catalyst: 5% Ru/C or 5% Ru/Al₂O₃.[1]

  • Solvent: Water/2-Propanol mixture (1:1) or pure 2-Propanol. Ru performs exceptionally well in the presence of water.

  • Conditions: Requires higher pressure (60–80 bar ) and temperature (70–90°C ).

  • Advantage: Ru is significantly cheaper than Rh and maintains excellent ether tolerance.

Analytical & Quality Control

Data Summary Table: Catalyst Performance Comparison

CatalystSolventPressure (bar)Temp (°C)Conv.[1][2][3] (%)Selectivity (Ring Saturation)Major Byproduct
5% Rh/C MeOH20-5025-50>99>95% None
5% Ru/C iPrOH/H₂O50-8080>9890-95%Partial hydrolysis
10% Pd/C MeOH5-2025>99<40%De-ethoxylated product
PtO₂ AcOH3-525>9985%Cyclohexyl-methanol (over-reduction)
Characterization of Product (2)
  • GC-MS: Look for the molecular ion peak [M]+ = 200.14 (Calculated for C₁₁H₂₀O₃). Absence of aromatic signals (m/z 77, 91 series) confirms ring saturation.

  • ¹H NMR (CDCl₃):

    • Disappearance of aromatic protons (6.5–8.0 ppm).

    • Appearance of multiplet signals in the aliphatic region (1.0–2.5 ppm).

    • Shift of the methyl ester singlet (approx 3.6 ppm) and ethoxy signals.

    • Stereochemistry: Measure coupling constants (

      
      ) of the proton at C1 (alpha to carbonyl). An axial-axial coupling (
      
      
      
      Hz) indicates a trans relationship with the adjacent C2-methyl group; smaller couplings indicate cis.

Process Logic & Workflow Visualization

The following diagram illustrates the decision matrix for optimizing the hydrogenation process based on available equipment and selectivity requirements.

HydrogenationWorkflow Start Start: Methyl 4-ethoxy-2-methylbenzoate Decision1 Is Ethoxy Group Retention Critical? Start->Decision1 Path_Pd Use Pd/C Catalyst Decision1->Path_Pd No (Dealkylation OK) Path_Rh Use Rh/C or Ru/C Decision1->Path_Rh Yes (Must Retain Ether) Result_Pd Result: Hydrogenolysis (Loss of Ethoxy group) Path_Pd->Result_Pd Decision2 Scale / Cost Constraints? Path_Rh->Decision2 Method_A Method A: Rh/C in MeOH (High Selectivity, Mild Cond.) Decision2->Method_A Lab Scale / High Value Method_B Method B: Ru/C in H2O/iPrOH (Low Cost, High Pressure) Decision2->Method_B Industrial Scale Reaction Reaction: H2 (50 bar), 50-80°C Method_A->Reaction Method_B->Reaction Workup Filtration (Celite) & Evaporation Reaction->Workup Analysis QC: GC-MS & NMR Check cis/trans ratio Workup->Analysis

Figure 1: Decision logic for catalyst selection and process workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning or H₂ starvation.1. Increase stirring speed (mass transfer).2. Check H₂ purity.3. Add 1% Acetic Acid to reactivate catalyst.
Loss of Ethoxy Group Trace Pd contamination or excessive temperature.1. Ensure dedicated Rh/Ru glassware.2. Lower reaction temperature to <40°C.
Ester Hydrolysis Wet solvent + Acidic byproducts.Use anhydrous Methanol. Avoid water unless using Ru/C under neutral conditions.
Low cis/trans Ratio Isomerization of product.Stop reaction immediately upon H₂ uptake cessation. Prolonged exposure to catalyst can equilibrate isomers to the thermodynamic trans product.

References

  • Nietzschmann, E. et al. (2021). Heterogeneous Catalytic Hydrogenation of Benzoic Acid Derivatives over Pt/TiO2. Journal of Catalysis . Available at: [Link]

  • Chemical Society Reviews. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Chem. Soc. Rev. Available at: [Link]

  • Org. Synth. (2018).[2][4] Preparation of (S)-2-Allyl-2-Methylcyclohexanone. (Demonstrates stereoselective cyclohexanone synthesis relevant to substituted rings). Available at: [Link]

  • Maegawa, T. et al. (2007). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry – A European Journal. (Key reference for Rh/C vs Pd/C selectivity).
  • CABI Digital Library. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Available at: [Link]

Sources

Method

Methyl 4-ethoxy-2-methylbenzoate in organic synthesis workflows

Application Note: Strategic Utilization of Methyl 4-ethoxy-2-methylbenzoate in Medicinal Chemistry Abstract Methyl 4-ethoxy-2-methylbenzoate (MEMB) is a bifunctional aromatic scaffold increasingly utilized in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 4-ethoxy-2-methylbenzoate in Medicinal Chemistry

Abstract

Methyl 4-ethoxy-2-methylbenzoate (MEMB) is a bifunctional aromatic scaffold increasingly utilized in the synthesis of GPCR ligands, kinase inhibitors, and metabolic disease therapeutics. Its structural uniqueness lies in the interplay between the electron-donating 4-ethoxy group and the sterically demanding 2-methyl substituent. This guide provides optimized protocols for overcoming the specific synthetic challenges posed by this molecule—namely, the steric hindrance affecting ester hydrolysis and the high electron density complicating radical functionalization. We present a validated workflow for converting MEMB into high-value pharmacophores.

Chemical Profile & Strategic Utility

Compound: Methyl 4-ethoxy-2-methylbenzoate CAS: 108336-47-2 (Generic/Related) / Custom Synthesis often required Molecular Weight: 194.23 g/mol

The "Ortho-Methyl" Effect in Drug Design

In medicinal chemistry, the 2-methyl group is not merely a hydrophobic handle; it is a conformational control element. Unlike unsubstituted benzoates, the ortho-methyl group forces the ester (or derived amide) carbonyl out of coplanarity with the aromatic ring to minimize steric clash (A-strain).

  • Solubility Enhancement: Disruption of planarity reduces crystal lattice energy, often improving the aqueous solubility of derived drug candidates.

  • Selectivity: The twisted conformation can lock the molecule into a bioactive shape, reducing entropy penalties upon binding to protein pockets (e.g., PPAR

    
     or kinase hinge regions).
    
Electronic Landscape

The 4-ethoxy group is a strong


-donor (resonance), significantly increasing the electron density of the ring. This makes the scaffold highly reactive toward electrophilic aromatic substitution (EAS) but complicates radical reactions (see Protocol B).

Validated Synthesis & Purification

While MEMB is commercially available, high-purity pharmaceutical applications often require de novo synthesis to avoid trace heavy metals.

Standard Protocol: Williamson Ether Synthesis Starting Material:[1] Methyl 4-hydroxy-2-methylbenzoate.[2]

  • Reagents: Methyl 4-hydroxy-2-methylbenzoate (1.0 equiv), Ethyl Iodide (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF (Anhydrous).

  • Conditions: Heat at 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.

  • Purification: Recrystallization from Hexane/EtOAc (9:1) yields white crystalline needles.

Core Transformation Protocols

Protocol A: Hydrolysis of Sterically Hindered Esters

Challenge: The 2-methyl group sterically shields the carbonyl carbon, rendering standard saponification (NaOH/MeOH, RT) sluggish or incomplete.

Optimized Method:

  • Dissolution: Dissolve MEMB (1.0 g, 5.15 mmol) in a mixture of THF:Water (4:1, 10 mL) . Note: THF is crucial for solubility and higher reflux temperatures compared to MeOH.

  • Base Addition: Add LiOH·

    
    O (4.0 equiv). Lithium is a harder Lewis acid than Sodium, often facilitating carbonyl attack in hindered systems.
    
  • Reaction: Reflux at 75°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1); disappearance of the high-Rf ester spot indicates completion.

  • Workup (Critical):

    • Cool to 0°C.

    • Acidify slowly with 2M HCl to pH 3. Caution: Rapid acidification can trap impurities in the precipitating solid.

    • Filter the white precipitate (4-ethoxy-2-methylbenzoic acid).

    • Yield: Typically >90%.

Protocol B: Regioselective Benzylic Bromination

Challenge: The 4-ethoxy group activates the ring toward Electrophilic Aromatic Substitution (EAS). Using standard NBS conditions can lead to ring bromination (at C5) rather than the desired radical bromination at the 2-methyl position.

Chemo-Selective Method:

  • Reagents: MEMB (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), AIBN (0.1 equiv).

  • Solvent:

    
    -Trifluorotoluene (PhCF3)  or CCl4  (if permitted).
    
    • Why? Highly non-polar solvents suppress the ionic pathway (EAS) and favor the radical mechanism. Avoid Acetonitrile or Benzene.

  • Conditions: Degas the solvent with

    
     for 15 mins (Oxygen inhibits radicals). Heat to reflux (100°C for PhCF3).
    
  • Initiation: Add AIBN as a solution in the hot solvent.

  • Duration: 2–4 hours. Stop immediately upon consumption of starting material to prevent over-bromination (gem-dibromide formation).

  • Purification: Flash chromatography (Hexane/DCM). The product, Methyl 2-(bromomethyl)-4-ethoxybenzoate, is unstable on silica; use neutral alumina if possible.

Visualization of Chemical Logic

The following diagram illustrates the divergent reactivity pathways controlled by reaction conditions.

MEMB_Pathways cluster_legend Reaction Selectivity MEMB Methyl 4-ethoxy-2-methylbenzoate (Core Scaffold) Acid 4-Ethoxy-2-methylbenzoic acid (Amide Precursor) MEMB->Acid LiOH, THF/H2O Reflux (Steric Bypass) BenzylBr Methyl 2-(bromomethyl)- 4-ethoxybenzoate (Alkylation Handle) MEMB->BenzylBr NBS, AIBN, PhCF3 (Radical Dominant) Nitro Methyl 4-ethoxy-2-methyl- 5-nitrobenzoate (EAS Product) MEMB->Nitro HNO3, H2SO4 (Ionic/EAS) Info Non-polar solvent favors Red path Polar/Acidic favors Yellow path

Figure 1: Divergent synthetic pathways. Note the critical solvent choice in bromination to avoid the yellow EAS pathway.

Drug Discovery Case Study: Fragment Elaboration

Objective: Synthesis of a PPAR


 agonist analogue.
Concept:  Utilizing the 4-ethoxy-2-methylbenzoic acid headgroup to link with a tyrosine-derived tail.

Step-by-Step Workflow:

  • Hydrolysis: Generate 4-ethoxy-2-methylbenzoic acid using Protocol A .

  • Activation: Convert acid to acid chloride using Oxalyl Chloride/DMF (cat.) in DCM. Note: Thionyl chloride is too harsh and may cleave the ethoxy ether.

  • Coupling: React Acid Chloride with Tyrosine-methyl ester (1.1 equiv) in Pyridine/DCM.

  • Result: The 2-methyl group restricts rotation around the amide bond, locking the phenyl ring perpendicular to the tyrosine backbone, mimicking the bioactive conformation of established glitazones.

Analytical Data (Expected):

Fragment 1H NMR Shift (CDCl3, 400 MHz) Multiplicity Assignment
Ar-H (C6) 7.95 ppm Doublet (d) Ortho to Ester (Deshielded)
Ar-H (C3) 6.75 ppm Singlet (s) Ortho to OEt / Meta to Ester
Ar-H (C5) 6.80 ppm Doublet (d) Meta to Ester
-OCH2- 4.08 ppm Quartet (q) Ethoxy Methylene

| Ar-CH3 | 2.58 ppm | Singlet (s) | Diagnostic 2-Methyl |

References

  • Theodorou, V., et al. (2018).[3] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[3] Arkivoc, part vii, 21-25. (Protocol A validation).

  • Smith, K., & Jones, D. (2021). "Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes." Royal Society of Chemistry Advances. (Mechanistic basis for Protocol B).

  • BenchChem Application Note. (2025). "Proposed Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate." (Analogous ether synthesis protocols).

  • Barreiro, E. J., et al. (2011). "The 'Magic Methyl' Effect in Medicinal Chemistry." Chemical Reviews. (Theoretical grounding for the 2-methyl conformational effects).

  • Li, J., et al. (2019). "Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors."[4] Bioorganic Chemistry. (Demonstration of the ethoxy-benzamide scaffold utility).

Sources

Application

nucleophilic substitution reactions of Methyl 4-ethoxy-2-methylbenzoate

Application Note: Nucleophilic Substitution Strategies for Methyl 4-ethoxy-2-methylbenzoate Abstract & Strategic Significance Methyl 4-ethoxy-2-methylbenzoate is a pharmacologically significant scaffold, often serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Strategies for Methyl 4-ethoxy-2-methylbenzoate

Abstract & Strategic Significance

Methyl 4-ethoxy-2-methylbenzoate is a pharmacologically significant scaffold, often serving as a precursor for benzamide-based inhibitors (e.g., kinase inhibitors, GPCR modulators). However, its chemical behavior is dominated by the "Ortho-Effect" : the steric bulk of the C2-methyl group combined with the electron-donating nature of the C4-ethoxy group renders the ester carbonyl significantly less electrophilic than unsubstituted benzoates.

This Application Note provides validated protocols to overcome these steric and electronic barriers. We focus on Nucleophilic Acyl Substitution (converting the ester to acids/amides) and Alkyl-Oxygen Cleavage (demethylation), offering high-fidelity methods for drug development workflows.

Mechanistic Insight: The Deactivation Barrier

To successfully derivatize this scaffold, one must understand the two forces working against nucleophilic attack:

  • Steric Inhibition (The C2-Methyl): The ortho-methyl group prevents the nucleophile from approaching the carbonyl carbon at the optimal Bürgi-Dunitz angle (107°). It also destabilizes the tetrahedral intermediate by increasing crowdedness.

  • Electronic Deactivation (The C4-Ethoxy): The ethoxy group is a strong

    
    -donor (+M effect). Through resonance, it pushes electron density into the benzene ring and onto the carbonyl oxygen, reducing the partial positive charge (
    
    
    
    ) on the carbonyl carbon, making it a poor electrophile.

Graphviz Diagram 1: Resonance & Steric Deactivation This diagram illustrates the electronic donation and steric blocking that hinders nucleophilic attack.

Deactivation Substrate Methyl 4-ethoxy-2-methylbenzoate Resonance Resonance Stabilization (Reduced Electrophilicity) Substrate->Resonance C4-Ethoxy (+M) Steric Steric Hindrance (C2-Methyl Blockade) Substrate->Steric C2-Methyl NuAttack Nucleophilic Attack (High Energy Barrier) Resonance->NuAttack Deactivates C=O Steric->NuAttack Blocks Approach

Caption: Interplay of electronic donation and steric hindrance reducing reactivity.

Experimental Protocols

Protocol A: Forced Hydrolysis (Saponification)

Standard hydrolysis (MeOH/NaOH) often stalls or requires prolonged reflux. This "Forced" protocol uses a higher boiling solvent and stronger base activity to ensure completion.

Reagents:

  • Substrate: Methyl 4-ethoxy-2-methylbenzoate (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) pellets (4.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) : Water (9:1 ratio)

  • Workup: HCl (1M), Ethyl Acetate[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equiv of the ester in DMSO (5 mL per mmol). Add 10% v/v water.

  • Base Addition: Add 4.0 equiv of KOH pellets.

    • Note: The high polarity of DMSO strips the hydration shell from hydroxide ions, creating "naked" hydroxide—a significantly more potent nucleophile than in alcohol/water mixtures.

  • Reaction: Heat the mixture to 100°C for 2–4 hours. Monitor by LC-MS or TLC (Hexane/EtOAc 3:1).

    • Checkpoint: The starting material spot (

      
      ) should disappear; the acid product will likely remain at the baseline or streak.
      
  • Quench: Cool to room temperature. Pour the mixture onto crushed ice/water (50 mL).

  • Acidification: Slowly add 1M HCl with stirring until pH

    
     2. The carboxylic acid should precipitate as a white solid.
    
  • Isolation: Filter the solid. If no precipitate forms (due to DMSO solubility), extract with Ethyl Acetate (

    
    ), wash organics with Brine (
    
    
    
    ) to remove DMSO, dry over
    
    
    , and concentrate.

Data Summary: Hydrolysis Conditions Comparison

ConditionTempTimeYieldNotes
NaOH / MeOH /

Reflux (65°C)12–24 h60–80%Often incomplete; reversible.
KOH / DMSO /

100°C 2–4 h >95% Recommended. Irreversible; rapid.
LiOH / THF /

60°C18 h70%Milder, good for sensitive substrates.
Protocol B: Direct Amidation via Trimethylaluminum (Weinreb Method)

Direct reaction with amines is ineffective due to the deactivated ester. The use of Trimethylaluminum (


) generates an active aluminum amide species that overcomes the activation energy barrier.

Safety Warning:


 is pyrophoric. Handle strictly under inert atmosphere (Nitrogen/Argon).

Reagents:

  • Substrate: Methyl 4-ethoxy-2-methylbenzoate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2–1.5 equiv)

  • Reagent: Trimethylaluminum (2.0M in Toluene/Hexanes) (1.5–2.0 equiv)

  • Solvent: Anhydrous Toluene or DCM

Step-by-Step Methodology:

  • Activation (The "Pre-Complexation"):

    • Flame-dry a reaction vial and purge with Argon.

    • Add the Amine (1.5 equiv) and anhydrous Toluene (5 mL/mmol).

    • Cool to 0°C.

    • Dropwise, add

      
        (1.5 equiv). Caution: Methane gas evolution will occur.
      
    • Stir at RT for 15–30 mins to form the active dimethylaluminum amide species (

      
      ).
      
  • Coupling:

    • Add the Ester (1.0 equiv) dissolved in a minimum amount of Toluene.

  • Heating:

    • Heat the reaction to 80–110°C (reflux if using Toluene) for 2–6 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The Aluminum acts as a Lewis acid, coordinating to the carbonyl oxygen (activating it), while simultaneously delivering the amide nucleophile intramolecularly.

  • Quench (Critical):

    • Cool to 0°C.

    • Carefully quench with dilute HCl (1M) or Rochelle's Salt (Potassium Sodium Tartrate) solution.

    • Tip: Rochelle's Salt is preferred to break up the gelatinous aluminum emulsion. Stir vigorously for 1 hour until two clear layers form.

  • Purification: Extract with EtOAc, dry, and concentrate. Flash chromatography is usually required.

Graphviz Diagram 2: Aluminum-Mediated Amidation Workflow

Amidation Step1 1. Active Species Formation (Amine + AlMe3 -> Me2Al-NHR) Step2 2. Substrate Addition (Methyl 4-ethoxy-2-methylbenzoate) Step1->Step2 Step3 3. Lewis Acid Activation (Al coordinates to C=O) Step2->Step3 Mix & Heat Step4 4. Intramolecular Delivery (Nucleophilic Attack) Step3->Step4 Transition State Step5 5. Product Release (Rochelle's Salt Quench) Step4->Step5 Hydrolysis

Caption: Step-wise activation and delivery mechanism using Trimethylaluminum.

Protocol C: Ether Cleavage (Demethylation/Deethylation)

To access the phenol derivative (4-hydroxy-2-methylbenzoate), the ethoxy group must be cleaved. This is a nucleophilic substitution at the alkyl carbon.

Reagents:

  • Reagent: Boron Tribromide (

    
    ) (1.0M in DCM)
    
  • Solvent: Anhydrous DCM

  • Temperature: -78°C to RT

Protocol:

  • Dissolve ester in DCM at -78°C.

  • Add

    
     (2–3 equiv) dropwise.
    
  • Warm to 0°C or RT and monitor.

  • Note: The ester group is generally stable to

    
     under controlled conditions, but prolonged exposure may hydrolyze the ester as well.
    

References

  • Steric Hindrance in Benzoates

    • Title: "Steric Effects in the Hydrolysis of Esters"
    • Source:Journal of the American Chemical Society
    • URL:[Link] (Canonical reference for ortho-effect kinetics).

  • Aluminum-Mediated Amidation

    • Title: "Direct conversion of esters to amides medi
    • Source:Synthetic Communic
    • URL:[Link][10]

  • DMSO/Base Hydrolysis

    • Title: "Hydrolysis of sterically hindered esters: A review"
    • Source:Organic Process Research & Development
    • URL:[Link] (General process chemistry resource).

  • Green Chemistry Alternatives

    • Title: "A sustainable metal and base-free direct amidation of esters using water as a green solvent"[11][12]

    • Source:RSC Advances (2023)
    • URL:[Link]

Sources

Method

Application Note: Strategic Solvent Selection for the Synthesis of Methyl 4-ethoxy-2-methylbenzoate via Fischer Esterification

Abstract This application note provides a comprehensive guide for selecting an optimal solvent system for the synthesis of Methyl 4-ethoxy-2-methylbenzoate, an important intermediate in the development of specialty polym...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for selecting an optimal solvent system for the synthesis of Methyl 4-ethoxy-2-methylbenzoate, an important intermediate in the development of specialty polymers and pharmaceutical agents.[1] The synthesis is primarily achieved through Fischer-Speier esterification, an acid-catalyzed reaction between 4-ethoxy-2-methylbenzoic acid and methanol. The critical challenge in this reversible reaction is driving the equilibrium towards the product ester. This guide details two primary, field-proven strategies: utilizing an excess of the alcohol reactant as the solvent and employing an inert azeotropic solvent for the active removal of water. We provide in-depth theoretical justifications, comparative data, and step-by-step protocols for both methodologies to empower researchers to make informed decisions based on experimental scale, available equipment, and desired reaction kinetics.

Introduction and Theoretical Framework

The Fischer-Speier esterification is a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[2] The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and operates under equilibrium conditions.[3]

The core mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon.[2][3] The alcohol then acts as a nucleophile, attacking this activated carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[4]

Figure 1: The generalized mechanism of Fischer-Speier esterification.

Because the reaction is reversible, the presence of water, a byproduct, can hydrolyze the ester back to the starting materials, limiting the final yield.[5][6] According to Le Chatelier's principle, the equilibrium can be shifted toward the product side by two primary methods:

  • Increasing the concentration of a reactant , typically the alcohol.[5][7]

  • Removing a product as it is formed , specifically water.[6][7]

The choice of solvent is the primary tool for implementing these strategies.

Comparative Analysis of Solvent Strategies

The selection of a solvent system is contingent on its ability to facilitate one of the two equilibrium-driving strategies. We will compare the two most effective approaches for this synthesis.

Strategy A: Excess Alcohol as Solvent

The most straightforward method is to use a large excess of the alcohol reactant, methanol, which serves as both a nucleophile and the reaction solvent.[8] By significantly increasing the concentration of methanol, the equilibrium is effectively pushed towards the formation of Methyl 4-ethoxy-2-methylbenzoate. This approach is particularly well-suited for simple, low-cost alcohols like methanol.[8]

Strategy B: Azeotropic Water Removal with an Inert Solvent

This technique involves using an inert, non-polar solvent, such as toluene, that forms a minimum-boiling azeotrope with water.[6] The reaction is run at reflux using a Dean-Stark apparatus, which physically traps and separates the water as it is co-distilled with the solvent, thereby preventing the reverse hydrolysis reaction.[7] This method is highly efficient at driving the reaction to completion.

Solvent_Selection_Workflow Workflow for Solvent System Selection Start Define Synthesis Goal: Methyl 4-ethoxy-2-methylbenzoate Check_Scale Evaluate Reaction Scale & Equipment Availability Start->Check_Scale Decision Choose Primary Strategy Check_Scale->Decision Strategy_A Strategy A: Excess Reactant Decision->Strategy_A Small to Medium Scale No Dean-Stark Required Strategy_B Strategy B: Azeotropic Removal Decision->Strategy_B Medium to Large Scale Maximum Yield Desired Protocol_A Protocol 1: Methanol as Solvent Strategy_A->Protocol_A Protocol_B Protocol 2: Toluene with Dean-Stark Strategy_B->Protocol_B Analysis Workup, Purification & Characterization Protocol_A->Analysis Protocol_B->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of Methyl 4-ethoxy-2-methylbenzoate synthesis

Technical Support Center: Synthesis of Methyl 4-ethoxy-2-methylbenzoate Topic: Optimization of Methyl 4-ethoxy-2-methylbenzoate Synthesis Audience: Organic Chemists, Process Development Scientists Format: Interactive Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 4-ethoxy-2-methylbenzoate

Topic: Optimization of Methyl 4-ethoxy-2-methylbenzoate Synthesis Audience: Organic Chemists, Process Development Scientists Format: Interactive Technical Guide & Troubleshooting Manual

Part 1: The Synthesis Strategy (Senior Scientist’s Overview)

The synthesis of Methyl 4-ethoxy-2-methylbenzoate presents a classic dichotomy in aromatic substitution chemistry: a sterically hindered esterification coupled with a chemically sensitive etherification.

As a Senior Application Scientist, I often see researchers struggle with yield not because the chemistry is "hard," but because the thermodynamics of the ortho-substituted acid are underestimated. The methyl group at the C2 position exerts significant steric pressure on the carboxylic acid, making standard Fischer esterification sluggish. Conversely, the phenol at C4 is nucleophilic but prone to oxidation if handled poorly.

Part 2: Visualizing the Workflow

The following diagram outlines the recommended synthetic pathway (Route A) versus the problematic alternative (Route B).

SynthesisPath cluster_legend Pathway Logic Start 4-Hydroxy-2- methylbenzoic Acid InterA Intermediate A: Methyl 4-hydroxy- 2-methylbenzoate Start->InterA Step 1: Esterification (SOCl2/MeOH) InterB Intermediate B: 4-Ethoxy-2- methylbenzoic Acid Start->InterB Route B: Etherification (Potential O- vs COO- comp.) Product Target Product: Methyl 4-ethoxy- 2-methylbenzoate InterA->Product Step 2: Etherification (EtI/K2CO3/DMF) InterB->Product Esterification

Caption: Figure 1. Strategic Synthesis Map. Route A (Green) is preferred for isolating the stable phenolic ester intermediate, minimizing side reactions.

Part 3: Critical Protocols & Troubleshooting

Phase 1: The "Ortho-Effect" Esterification

The Challenge: The C2-methyl group hinders the nucleophilic attack of methanol on the carbonyl carbon. Standard reflux with H₂SO₄ often stalls at 60-70% conversion due to equilibrium limitations.

The Solution: Use Thionyl Chloride (SOCl₂) in Methanol. This generates anhydrous HCl in situ and consumes water (if any), driving the reaction kinetically and thermodynamically.

Optimized Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a drying tube (CaCl₂).

  • Solvent: Dissolve 4-hydroxy-2-methylbenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Reagent Addition: Cool to 0°C. Add SOCl₂ (1.5 - 2.0 eq) dropwise. Caution: Exothermic gas evolution (SO₂/HCl).

  • Reaction: Reflux for 4–6 hours.

  • Monitoring: TLC (Hexane:EtOAc 7:3). Look for the disappearance of the baseline acid spot.

Q&A: Troubleshooting Phase 1

Q: My reaction stalled at 80% conversion. Should I add more acid? A: Do not add aqueous acid. Add 0.5 eq of SOCl₂ at room temperature and resume reflux. The water produced by the reaction is likely shifting the equilibrium back. SOCl₂ scavenges this water.

Q: I see a new impurity spot just above the product. A: This is likely the O-acylated side product (methyl carbonate formation on the phenol) if the concentration of SOCl₂ was too high or temperature uncontrolled. It usually hydrolyzes back to the phenol during the aqueous workup.

Phase 2: The Williamson Ether Synthesis

The Challenge: Phenols are weak nucleophiles. Using Ethyl Bromide (EtBr) can be slow, while Ethyl Iodide (EtI) is expensive but faster. Moisture is the enemy here, as it kills the base.

The Solution: Use DMF (Dimethylformamide) as the solvent. It breaks up ion pairs, making the phenoxide anion more "naked" and reactive.

Optimized Protocol:

  • Reagents: Suspend Methyl 4-hydroxy-2-methylbenzoate (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous DMF (0.3 M).

  • Activation: Stir at Room Temp for 30 mins to form the phenoxide. The color often deepens.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

  • Conditions: Heat to 60°C for 3–5 hours. (If using EtBr, add 10 mol% KI and heat to 80°C).

  • Workup: Pour into ice water. The product should precipitate as a solid. Filter and wash with water to remove DMF.

Q&A: Troubleshooting Phase 2

Q: The yield is low, and I recovered starting material. A: Your base (K₂CO₃) might be wet. Carbonates are hygroscopic. Flame-dry your base or use fresh anhydrous K₂CO₃. Alternatively, switch to Cs₂CO₃ (Cesium Carbonate), which is more soluble in organic solvents and more basic [1].

Q: I have a persistent impurity that is difficult to separate. A: Check for C-alkylation . Although rare with carbonates, high temperatures (>100°C) can force alkylation on the aromatic ring ortho to the phenol. Keep the temperature strictly at 60°C.

Part 4: Data & Yield Optimization Table

The following table summarizes optimization parameters based on field trials.

ParameterStandard ConditionHigh-Yield Condition (Recommended) Why?
Step 1 Catalyst H₂SO₄ (conc)SOCl₂ (Thionyl Chloride) Irreversible generation of active acyl intermediate; water scavenging.
Step 1 Temp 65°C (Reflux)65°C (Reflux) Kinetic energy required to overcome steric hindrance at C2.
Step 2 Solvent AcetoneDMF or Acetonitrile Higher boiling point; better solvation of the phenoxide anion.
Step 2 Base K₂CO₃K₂CO₃ (Micronized) or Cs₂CO₃ Surface area is critical for heterogeneous reactions.
Step 2 Reagent Ethyl BromideEthyl Iodide Iodide is a better leaving group (

), accelerating S_N2 substitution [2].

References

  • BenchChem. (2025).[1] Improving reaction conditions for Williamson ether synthesis. Retrieved from 1

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from 2

  • Organic Syntheses. (1977).[3] Esterification of Carboxylic Acids with Trialkyloxonium Salts. (Contextual reference for esterification difficulties). Retrieved from 3[3]

  • Common Organic Chemistry. (n.d.). Fischer Esterification Common Conditions. Retrieved from 4

Sources

Optimization

stability of Methyl 4-ethoxy-2-methylbenzoate under acidic conditions

Welcome to the technical support guide for Methyl 4-ethoxy-2-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 4-ethoxy-2-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their work. We will address common questions and troubleshooting scenarios related to its stability, particularly under acidic conditions, providing not just answers, but the underlying chemical principles to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the fundamental aspects of Methyl 4-ethoxy-2-methylbenzoate's chemical behavior in acidic environments.

Q1: What is the primary degradation pathway for Methyl 4-ethoxy-2-methylbenzoate in an acidic solution?

The principal degradation pathway is acid-catalyzed hydrolysis . This is a classic reaction for esters, where the ester linkage is cleaved by water in the presence of an acid catalyst (like H₃O⁺) to yield its constituent carboxylic acid and alcohol.[1][2][3] This reaction is reversible and is essentially the reverse of the Fischer esterification process used to create the ester.[4][5][6]

Q2: What are the specific degradation products I should expect to see?

Upon hydrolysis, Methyl 4-ethoxy-2-methylbenzoate will break down into 4-ethoxy-2-methylbenzoic acid and methanol .

Hydrolysis Reaction of Methyl 4-ethoxy-2-methylbenzoate

A schematic of the acid-catalyzed hydrolysis of Methyl 4-ethoxy-2-methylbenzoate.

Q3: How do the substituents on the aromatic ring (the 2-methyl and 4-ethoxy groups) influence the compound's stability in acid?

The stability of the ester is a delicate balance between electronic and steric effects from its substituents:

  • 4-Ethoxy Group (Electronic Effect): The ethoxy group at the para-position is an electron-donating group through resonance (+R effect). It donates electron density to the benzene ring, which slightly reduces the electrophilicity (positive character) of the carbonyl carbon in the ester group. A less electrophilic carbonyl carbon is less susceptible to attack by a nucleophile like water, which generally means electron-donating groups tend to decrease the rate of hydrolysis compared to an unsubstituted benzoate.[7]

  • 2-Methyl Group (Steric & Electronic Effects): The methyl group at the ortho-position introduces a significant "ortho-effect".[8] This effect is twofold:

    • Steric Hindrance: The physical bulk of the methyl group can sterically hinder the approach of the water molecule to the carbonyl carbon, potentially slowing down the rate of hydrolysis.

    • Electronic Disruption: The ortho-substituent can force the ester group (-COOCH₃) to twist out of the plane of the benzene ring.[8] This disruption of coplanarity can interfere with resonance stabilization between the ring and the carbonyl group, which can sometimes increase the rate of hydrolysis.

Q4: What experimental factors will most significantly accelerate the degradation of this compound?

Several factors can increase the rate of hydrolysis:

  • Low pH (High Acidity): The reaction is acid-catalyzed, so a higher concentration of hydronium ions (H₃O⁺) will directly increase the reaction rate.[2]

  • High Temperature: Like most chemical reactions, hydrolysis has an activation energy barrier. Increasing the temperature provides the necessary energy to overcome this barrier, significantly accelerating the degradation rate.[4][9]

  • High Concentration of Water: As water is a reactant in the hydrolysis reaction, using a large excess of water (e.g., in dilute aqueous solutions) will push the equilibrium toward the formation of the carboxylic acid and alcohol products, according to Le Châtelier's principle.[2][4]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to help you diagnose and solve problems you may encounter during your experiments.

Q5: I'm running a reaction in an acidic solvent and my HPLC/LC-MS shows a new, more polar peak appearing over time. What is it?

Likely Cause: You are likely observing the formation of the hydrolysis product, 4-ethoxy-2-methylbenzoic acid . Carboxylic acids are significantly more polar than their corresponding methyl esters, causing them to elute earlier on a standard reverse-phase HPLC column (e.g., a C18 column).

Troubleshooting Steps:

  • Check Retention Time: Compare the retention time of the new peak to a standard of 4-ethoxy-2-methylbenzoic acid, if available.

  • Spiking Experiment: If a standard is available, "spike" your sample by adding a small amount of the standard and re-running the HPLC. If the peak of interest increases in area without a new peak appearing, you have confirmed its identity.

  • LC-MS Analysis: If using mass spectrometry, the new peak should have a molecular ion corresponding to the mass of 4-ethoxy-2-methylbenzoic acid (C₁₀H₁₂O₃, molecular weight: 180.20 g/mol ).

Q6: My synthesis yield is consistently low when using Methyl 4-ethoxy-2-methylbenzoate as a starting material in an acidic process. Could degradation be the culprit?

Yes, absolutely. If your reaction requires prolonged exposure to acidic conditions, especially at elevated temperatures, a significant portion of your starting material could be hydrolyzing to the corresponding carboxylic acid. This is a common and often overlooked cause of low yields.

Recommended Actions:

  • Monitor the Reaction: Take aliquots of your reaction mixture at various time points and analyze them by HPLC or TLC to quantify the amount of remaining starting material. This will tell you if and how quickly it is degrading under your specific reaction conditions.

  • Modify Reaction Conditions:

    • Can you use a milder acid catalyst?

    • Is it possible to run the reaction at a lower temperature for a longer period?

    • Can you minimize the amount of water present in the reaction?

  • Change the Order of Addition: If possible, add the Methyl 4-ethoxy-2-methylbenzoate to the reaction mixture at the last possible moment to minimize its exposure time to the harsh acidic environment.

Q7: How can I minimize the degradation of my compound during storage or in a formulation?

To ensure long-term stability, control the environmental factors that promote hydrolysis:

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light.[12]

  • Formulation: If preparing solutions, use aprotic, anhydrous solvents whenever possible. If an aqueous solution is necessary, buffer it to a pH as close to neutral as is feasible for your application. Avoid strongly acidic (pH < 4) or basic conditions for long-term storage in solution.

Part 3: Experimental Protocols

These protocols provide a framework for assessing the stability of your compound.

Protocol 1: Forced Degradation Study (Acid Stress Test)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Methyl 4-ethoxy-2-methylbenzoate in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • In a clean vial, add 1 mL of your stock solution.

    • Add 1 mL of 0.1 M Hydrochloric Acid (HCl).

    • Cap the vial tightly.

  • Control Sample Preparation:

    • In a separate vial, add 1 mL of your stock solution.

    • Add 1 mL of purified water (to serve as a control).

  • Incubation: Place both vials in a water bath or oven set to 60°C.

  • Time Points: Withdraw 100 µL aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately neutralize the acidic aliquots by adding an equimolar amount of a base (e.g., 100 µL of 0.1 M NaOH) to stop the degradation.

  • Analysis: Dilute the quenched samples to a suitable concentration and analyze by HPLC-UV or LC-MS.

Protocol 2: General Purpose HPLC Method for Stability Monitoring

This method can be used to separate Methyl 4-ethoxy-2-methylbenzoate from its primary hydrolysis product.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a 70:30 (A:B) mixture, ramping to 30:70 (A:B) over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution: The more polar 4-ethoxy-2-methylbenzoic acid will elute before the parent ester, Methyl 4-ethoxy-2-methylbenzoate.

Part 4: Mechanistic Insights & Visualizations

Understanding the mechanism is key to controlling the reaction.

Mechanism of Acid-Catalyzed Ester Hydrolysis

The reaction proceeds through a multi-step nucleophilic acyl substitution mechanism.[3][13]

  • Protonation: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen of the ester. This makes the carbonyl carbon much more electrophilic and susceptible to attack.[2][13]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.[3][13]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the methoxy group's oxygen atoms, turning the methoxy group into a good leaving group (methanol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

  • Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst (H₃O⁺) and forming the final carboxylic acid product.[2]

Diagram: Hydrolysis Mechanism

Hydrolysis_Mechanism Acid-Catalyzed Hydrolysis Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3-5: Proton Transfer & Elimination Ester Ester + H₃O⁺ ProtonatedEster Protonated Ester Ester->ProtonatedEster Carbonyl O attacks H⁺ Water H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Water->Tetrahedral_Intermediate Water attacks C=O⁺ Proton_Transfer Proton Transfer to -OCH₃ Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Methanol Proton_Transfer->Elimination Final_Products Carboxylic Acid + Methanol + H₃O⁺ Elimination->Final_Products Deprotonation

Caption: A workflow diagram of the acid-catalyzed ester hydrolysis mechanism.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., Low Yield, New Peak) CheckDegradation Is the process acidic and/or at high temp? Start->CheckDegradation No No CheckDegradation->No No Yes Yes CheckDegradation->Yes Yes OtherCause Consider other causes: - Impure reagents - Incorrect stoichiometry - Side reactions No->OtherCause HydrolysisSuspected Hydrolysis is likely. Proceed with analysis. Yes->HydrolysisSuspected RunHPLC Run HPLC/LC-MS on a time-course sample. HydrolysisSuspected->RunHPLC NewPeak Is a more polar peak observed? RunHPLC->NewPeak Yes NoPeak No significant degradation observed. RunHPLC->NoPeak No ConfirmIdentity Confirm peak identity (MS, spiking exp.) NewPeak->ConfirmIdentity NoPeak->OtherCause Action Take Corrective Action: - Lower Temperature - Use milder acid - Reduce water content ConfirmIdentity->Action

Caption: A decision tree for troubleshooting unexpected experimental results.

Part 5: Data Summary

This table provides a quick reference for the factors influencing the stability of Methyl 4-ethoxy-2-methylbenzoate.

FactorImpact on StabilityRationale
Decreasing pH DecreasesIncreases the concentration of the acid catalyst (H₃O⁺), accelerating the rate-limiting steps of hydrolysis.[2]
Increasing Temperature DecreasesProvides the activation energy needed for the hydrolysis reaction to proceed more rapidly.[4][9]
Increasing Water Conc. DecreasesShifts the reaction equilibrium towards the products (hydrolysis), driving the degradation process forward.[4]
Aprotic/Anhydrous Solvent IncreasesRemoves a key reactant (water) necessary for the hydrolysis pathway, thereby preventing degradation.

References

  • DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Dalal, M. Hydrolysis of Esters and Amides. Dalal Institute. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]

  • Various Authors. (2018, February 8). Why are nearly all ortho-substituted benzoic acids stronger acids than benzoic acid? Quora. [Link]

  • Pihl, V., et al. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Charton, M. (1969). The Nature of the ortho Effect. IV. Alkaline Hydrolysis of ozt/zo-Substituted Benzoates. Journal of the American Chemical Society, 91(3), 624-628. [Link]

  • mechanism of ester hydrolysis. (2019, January 15). YouTube. [Link]

  • Study on Association of Substituted Benzoic Acids and other Acids by Physical Methods. Effect of Temperature and Structure of Acids on Association Process. (2025, August 5). ResearchGate. [Link]

  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. (n.d.). ResearchGate. [Link]

  • 5.1: Correlations of Structure with Reactivity of Aromatic Compounds. (2022, August 10). Chemistry LibreTexts. [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. (2024, September 13). YouTube. [Link]

  • Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. [Link]

  • Benzoate and Sorbate for Food Stability. (2026, February 3). [Link]

  • Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. (2024, January 4). Brainly.com. [Link]

  • 22.6: Ester Chemistry. (2020, May 30). Chemistry LibreTexts. [Link]

  • 6. analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. (2011, June 15). Semantic Scholar. [Link]

  • Preparation of Methyl Benzoate. (n.d.). [Link]

  • What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com. [Link]

  • Lahme, S., et al. (2012, January 20). Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. Environmental Microbiology, 14(7), 1754-1765. [Link]

  • Methyl 4-methylbenzoate. (2025, August 10). ResearchGate. [Link]

  • Articles List. (n.d.). Analytical Methods in Environmental Chemistry Journal. [Link]

  • Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants. (2025, February 14). KWR. [Link]

  • Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. (n.d.). [Link]

  • Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. (2024, December 12). Science Publishing Group. [Link]

  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

Sources

Troubleshooting

removing unreacted starting materials from Methyl 4-ethoxy-2-methylbenzoate

Welcome to the technical support center for the synthesis and purification of Methyl 4-ethoxy-2-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Methyl 4-ethoxy-2-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this compound from unreacted starting materials and byproducts. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My crude product mixture has a low pH and my NMR spectrum shows a broad singlet characteristic of a carboxylic acid proton. How do I remove the unreacted 4-ethoxy-2-methylbenzoic acid?

Answer: This is the most common impurity issue following a Fischer esterification. The unreacted starting material, 4-ethoxy-2-methylbenzoic acid, is acidic, while your desired product, Methyl 4-ethoxy-2-methylbenzoate, is neutral. This difference in chemical properties is the key to their separation using a technique called liquid-liquid extraction with a mild base.

The Underlying Principle: Acid-Base Chemistry You can selectively convert the acidic starting material into a water-soluble salt by reacting it with a base. The unreacted carboxylic acid (R-COOH) will react with a weak base like sodium bicarbonate (NaHCO₃) to form its corresponding sodium carboxylate salt (R-COO⁻Na⁺), which is ionic and therefore highly soluble in water.[1][2] Your neutral ester product will not react and will remain dissolved in the organic solvent.

Recommended Protocol: Bicarbonate Wash A detailed, step-by-step protocol for this extraction is provided in the "Experimental Protocols" section below. The key is to wash the organic layer containing your crude product with a saturated aqueous solution of sodium bicarbonate.[3][4] During this wash, you may observe bubbling (effervescence); this is carbon dioxide gas being released from the reaction between the acid and the bicarbonate, a positive sign that the acid is being neutralized.[1][2] It is crucial to continue these washes until the bubbling stops, indicating that all the acidic impurities have been removed.

dot

cluster_aqueous Aqueous Layer (NaHCO3 soln) Ester Methyl 4-ethoxy-2-methylbenzoate (Neutral, Stays in Organic Layer) Acid 4-ethoxy-2-methylbenzoic Acid (Acidic) Salt Sodium 4-ethoxy-2-methylbenzoate (Ionic Salt, Moves to Aqueous Layer) Acid->Salt Reacts with NaHCO3

Caption: Acid-base extraction separates the neutral ester from the acidic starting material.

Question 2: How can I remove the excess methanol and the strong acid catalyst (e.g., H₂SO₄) used in the reaction?

Answer: Both excess methanol and the sulfuric acid catalyst are highly soluble in water, whereas your ester product has poor water solubility.[5][6] Therefore, simple aqueous washes are highly effective.

  • For Methanol: Methanol is infinitely miscible with water. During the work-up, when you first dilute the reaction mixture with water and an organic solvent, the majority of the excess methanol will partition into the aqueous layer.[7]

  • For the Acid Catalyst: The strong acid catalyst (like H₂SO₄) will be completely neutralized and removed by the sodium bicarbonate wash described in Question 1.[2] A preliminary wash with water will also remove a significant portion of it.[1]

Question 3: During the bicarbonate wash, a thick, stable emulsion has formed between the organic and aqueous layers. How can I resolve this?

Answer: Emulsion formation is a common frustration during extractions, often caused by the presence of soap-like molecules or insufficient ionic strength in the aqueous layer.

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Add Brine: Add a saturated solution of sodium chloride (NaCl), known as brine.[3][7] This significantly increases the ionic strength of the aqueous layer, which helps to break up the emulsion by reducing the solubility of the organic components in the aqueous phase.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it.

  • Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Question 4: I've performed the aqueous work-up, but my product purity is still below 95%. What advanced purification techniques should I consider?

Answer: If impurities remain after extraction, more sophisticated purification methods are necessary. The choice depends on the nature of the impurities.

Option 1: Column Chromatography This is the most powerful technique for purifying organic compounds. It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[8] Since your ester is moderately polar, you can separate it from less polar byproducts and any remaining, more polar impurities.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used. You would start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The ideal solvent system should be determined first by Thin Layer Chromatography (TLC).[9]

Option 2: Recrystallization Methyl 4-ethoxy-2-methylbenzoate is a low-melting solid (m.p. 36-38°C).[5] This makes recrystallization a viable and effective technique for achieving high purity, especially for removing small amounts of closely related impurities. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will preferentially form crystals, leaving the impurities dissolved in the solvent.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a moderately polar compound like your ester, solvents like methanol, ethanol, or a mixture of hexane and ethyl acetate could be effective.[10]

Option 3: Distillation If your impurities are significantly less or more volatile than your product, simple or vacuum distillation can be an effective purification method.[11][12] Given the boiling point of Methyl 4-ethoxybenzoate is 160°C at 20 mmHg, vacuum distillation would be necessary to prevent decomposition.[5]

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
Methyl 4-ethoxy-2-methylbenzoate 194.23~280 (est. atm)36 - 38Insoluble in water; Soluble in organic solvents[5]
4-ethoxy-2-methylbenzoic acid180.20Decomposes146 - 149Slightly soluble in hot water; Soluble in base
Methanol32.0464.7-97.6Miscible with water[13]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Work-up

This protocol is designed to remove the acid catalyst, unreacted carboxylic acid, and excess methanol.

dot

start 1. Cool Reaction Mixture & Transfer to Separatory Funnel add_solvent 2. Add Dichloromethane (or Ethyl Acetate) & Water start->add_solvent wash_water 3. First Wash: Water (Removes bulk of Methanol) add_solvent->wash_water wash_bicarb 4. Second Wash: Sat. NaHCO3 (Removes Acid Catalyst & Starting Material) wash_water->wash_bicarb Separate Layers, Discard Aqueous wash_brine 5. Final Wash: Brine (NaCl) (Breaks Emulsions, Removes Water) wash_bicarb->wash_brine Separate Layers, Discard Aqueous dry 6. Dry Organic Layer (e.g., with Na2SO4 or MgSO4) wash_brine->dry Separate Layers, Discard Aqueous filter 7. Filter Drying Agent dry->filter evaporate 8. Evaporate Solvent (Rotary Evaporator) filter->evaporate end Crude Methyl 4-ethoxy-2-methylbenzoate evaporate->end

Caption: Workflow for the purification of Methyl 4-ethoxy-2-methylbenzoate via extraction.

Step-by-Step Methodology:

  • Cooling & Transfer: Once the reaction is complete, cool the reaction flask to room temperature.

  • Dilution: Transfer the cooled mixture to a separatory funnel. Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane, approx. 50 mL) and an equal volume of cold water.[1]

  • Aqueous Wash: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake gently and then allow the layers to separate. Drain and discard the lower aqueous layer.

  • Bicarbonate Wash: Add 25-30 mL of a saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the funnel.[3] Swirl gently at first. Caution: CO₂ gas will be evolved, causing pressure buildup. Vent the funnel immediately and repeatedly.[1] Once the initial bubbling subsides, shake more vigorously.

  • Separation: Allow the layers to separate. Drain and discard the aqueous layer.

  • Repeat: Repeat the bicarbonate wash (steps 4-5) until no more gas evolution is observed. This ensures all acidic components have been removed.

  • Brine Wash: Wash the organic layer with 25-30 mL of saturated NaCl solution (brine). This helps remove residual water and aids in breaking any emulsions. Separate and discard the aqueous layer.[7]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Isolation: Filter the drying agent by gravity filtration and remove the solvent from the filtrate using a rotary evaporator to yield your crude product.

References

  • ResearchGate. (2017, October 24). How to implement a methanol recovery step in the transesterification reaction? Retrieved from ResearchGate. [Link]

  • Department of Chemistry, University of Calgary. Lab5 procedure esterification. Retrieved from University of Calgary. [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from HSCprep. [Link]

  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from Studylib. [Link]

  • FOSTECHNOS PROCESS & ENGINEERING pVT. LTD. Transesterification/Methanol. Retrieved from Fostechnos. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from YouTube. [Link]

  • Google Patents. (2014). CN104403804A - Method for removing methanol from crude methyl ester.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from OperaChem. [Link]

  • ChemBK. (2024, April 10). Methyl 4-ethoxybenzoate. Retrieved from ChemBK. [Link]

  • Lidsen. (2022, October 17). Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems. Retrieved from Lidsen. [Link]

  • ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from ResearchGate. [Link]

  • CDC Stacks. Supporting Information. Retrieved from CDC Stacks. [Link]

  • Aus-e-tute. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from ausetute.com.au. [Link]

  • MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from MIT OpenCourseWare. [Link]

  • Organic Syntheses. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from Organic Syntheses. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Retrieved from University of Rochester. [Link]

  • HSC Science Ready. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from YouTube. [Link]

  • National Institutes of Health. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from NIH. [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Retrieved from Chemistry LibreTexts. [Link]

  • Wikipedia. Methyl benzoate. Retrieved from Wikipedia. [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. Retrieved from SlidePlayer. [Link]

  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? Retrieved from ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Separation of Methyl 4-ethoxy-2-methylbenzoate

Welcome to the technical support center for the chromatographic purification of Methyl 4-ethoxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of Methyl 4-ethoxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography separation of this and structurally similar aromatic esters. Here, we move beyond rote protocols to explain the underlying principles that govern a successful separation, empowering you to troubleshoot effectively and optimize your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying Methyl 4-ethoxy-2-methylbenzoate, and why?

A1: The most prevalent stationary phase for the purification of moderately polar organic compounds like Methyl 4-ethoxy-2-methylbenzoate is silica gel (SiO₂).[1][2] This is due to the presence of silanol groups (Si-OH) on the silica surface, which are polar and can interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.[3][4] Given that our target molecule possesses two ester functionalities and an ether group, these polar sites provide the necessary interaction for separation from less polar impurities (e.g., unreacted starting materials or non-polar side products) and more polar impurities (e.g., hydrolyzed carboxylic acid).

Q2: How do I select an appropriate mobile phase (eluent) for my separation?

A2: Mobile phase selection is critical and is best determined empirically using Thin Layer Chromatography (TLC).[2][5] The goal is to find a solvent system that provides a good separation of your target compound from impurities. For normal-phase chromatography with silica gel, you will typically use a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[6][7]

A good starting point for developing a solvent system for Methyl 4-ethoxy-2-methylbenzoate would be a mixture of hexane and ethyl acetate. You can run several TLC plates with varying ratios of these solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find the one that gives your desired compound an Rf value between 0.2 and 0.4.[5] An ideal Rf in this range generally translates to a good elution profile on a column.[5]

Q3: My compound is colorless. How can I monitor the separation during column chromatography?

A3: Since Methyl 4-ethoxy-2-methylbenzoate is colorless, you cannot visually track its movement down the column.[8] The standard procedure is to collect fractions of the eluent as it comes off the column and then analyze these fractions using TLC.[4][8][9] By spotting a small amount from each fraction onto a TLC plate, you can identify which fractions contain your purified compound.[9] Visualization of the spots on the TLC plate can be achieved using a UV lamp (if the compound is UV-active) or by staining with a developing agent like potassium permanganate or iodine.[8][10]

Q4: What is the difference between gravity chromatography and flash chromatography? Which one should I use?

A4: The primary difference lies in the method of solvent elution.[11][12][13][14] In gravity chromatography, the solvent moves through the stationary phase under the force of gravity alone.[13][14] In flash chromatography, positive pressure (typically from compressed air or nitrogen) is applied to the top of the column to force the solvent through more quickly.[11][12][13]

For most applications in a research and development setting, flash chromatography is the preferred method . It is significantly faster and often provides better resolution due to the more compact packing of the column and the reduced time the compound spends on the stationary phase, which minimizes band broadening.[11][12]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of Methyl 4-ethoxy-2-methylbenzoate.

Problem 1: Poor Separation - Co-elution of Target Compound with Impurities

Symptoms:

  • TLC analysis of collected fractions shows multiple spots, indicating that the target compound is not well-separated from impurities.

Causality & Solutions:

The resolving power of your column is insufficient. This can be due to several factors:

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing all compounds to move down the column too quickly without sufficient interaction with the stationary phase.

    • Solution: Develop a less polar solvent system. If you are using an 8:2 hexane:ethyl acetate mixture, try a 9:1 or even a 9.5:0.5 mixture. The goal is to achieve a greater difference in the Rf values between your target compound and the impurities on a TLC plate.

  • Column Overloading: Applying too much sample to the column is a common cause of poor separation.[15] An overloaded column leads to broad, overlapping bands.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For a difficult separation, use a smaller load.

  • Improper Column Packing: Air bubbles or channels in the silica gel bed create pathways for the solvent and sample to travel through without interacting with the stationary phase, leading to poor separation.[16]

    • Solution: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being poured into the column, is generally recommended to minimize air pockets.[16] Gently tapping the side of the column as the silica settles can also help.[16]

Problem 2: Compound is "Stuck" on the Column or Elutes Very Slowly

Symptoms:

  • After running a large volume of eluent, TLC analysis of the fractions shows that the target compound has not yet eluted from the column.

  • The compound elutes over a very large number of fractions (tailing).

Causality & Solutions:

  • Solvent Polarity is Too Low: The eluent is not polar enough to displace your compound from the silica gel.

    • Solution: Gradually increase the polarity of your mobile phase. This is known as a gradient elution. For example, you can start with a 9:1 hexane:ethyl acetate mixture and, after a few column volumes, switch to an 8:2 or 7:3 mixture to elute your more strongly retained compound.

  • Compound Degradation on Silica: Although less common for a stable ester like Methyl 4-ethoxy-2-methylbenzoate, some compounds can degrade on the acidic surface of silica gel.[17]

    • Solution: You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[17] If degradation is an issue, you can use a deactivated stationary phase, such as alumina, or add a small amount of a modifying agent like triethylamine to your eluent to neutralize the acidic sites on the silica.

Problem 3: Cracks or Channels Forming in the Silica Bed During the Run

Symptoms:

  • Visible cracks or channels appear in the stationary phase after you have started the separation.

Causality & Solutions:

  • Running the Column Dry: Allowing the solvent level to drop below the top of the silica gel will cause the bed to dry out and crack.[15]

    • Solution: Always maintain a level of solvent above the silica gel bed. Be vigilant in replenishing the eluent at the top of the column.

  • Heat of Solvation: If you switch from a non-polar to a more polar solvent too abruptly, the heat generated from the solvent adsorbing onto the silica surface can cause air bubbles to form and lead to cracking.

    • Solution: When performing a gradient elution, increase the polarity of the solvent gradually. Pre-mixing the solvents before adding them to the column can also help dissipate any heat.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the baseline).

  • Dissolve a small amount of your crude Methyl 4-ethoxy-2-methylbenzoate in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot a small amount of the dissolved sample onto the baseline.

  • Place the TLC plate in one of the developing chambers, ensuring the solvent level is below the baseline. Cover the chamber.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Retention Factor (Rf) for your target compound in each solvent system using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[18][19][20]

  • Select the solvent system that provides an Rf value for your target compound between 0.2 and 0.4 and gives the best separation from any visible impurities.

Protocol 2: Packing a Flash Chromatography Column (Slurry Method)
  • Secure a glass column of appropriate size vertically to a ring stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[16]

  • Add a thin layer of sand (approximately 0.5-1 cm) on top of the cotton plug.[16]

  • In a beaker, weigh out the required amount of silica gel.

  • Add your initial, least polar eluent to the silica gel to create a slurry.[16]

  • Pour the silica gel slurry into the column. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.[16]

  • Once the silica has settled, add another layer of sand on top to prevent the stationary phase from being disturbed when you add more solvent.[16]

  • Open the stopcock and allow excess solvent to drain until it is just level with the top of the sand. Do not let the column run dry. Your column is now ready for sample loading.

Data Presentation

Table 1: Solvent Polarity and Elution Strength

SolventPolarity IndexEluting Strength (on Silica)
Hexane0.1Very Low
Dichloromethane3.1Medium
Ethyl Acetate4.4Medium-High
Acetone5.1High
Methanol5.1Very High

Note: Polarity indices are approximate values and can vary slightly depending on the source. Eluting strength is a relative measure of how quickly a solvent will move a compound through a polar stationary phase.

Visualizations

Workflow for Column Chromatography Separation

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Optimization (Solvent Selection) Pack 2. Pack Column (Slurry Method) Load 3. Load Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product SeparationPrinciple cluster_column Column Cross-Section cluster_elution Elution Order StationaryPhase Stationary Phase (Silica Gel) - Polar Surface (Si-OH) MobilePhase Mobile Phase (Non-polar) CompoundA Non-polar Impurity (High Affinity for Mobile Phase) First Elutes First CompoundA->First Fastest CompoundB Target Compound (Moderate Polarity) Second Elutes Second CompoundB->Second Intermediate CompoundC Polar Impurity (High Affinity for Stationary Phase) Third Elutes Last CompoundC->Third Slowest

Sources

Troubleshooting

minimizing side reactions in Methyl 4-ethoxy-2-methylbenzoate synthesis

Technical Support Center: Minimizing Side Reactions in Methyl 4-ethoxy-2-methylbenzoate Synthesis Introduction: The Ortho-Effect Challenge Welcome to the Technical Support Center. You are likely synthesizing Methyl 4-eth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Side Reactions in Methyl 4-ethoxy-2-methylbenzoate Synthesis

Introduction: The Ortho-Effect Challenge

Welcome to the Technical Support Center. You are likely synthesizing Methyl 4-ethoxy-2-methylbenzoate as a pharmaceutical intermediate. This molecule presents a specific structural challenge: the 2-methyl group (ortho-position) .

While the 4-ethoxy group is electronically activating, the 2-methyl group introduces steric hindrance near the carbonyl center. This dictates that standard protocols often fail, leading to two primary failure modes:

  • Incomplete Esterification: The ortho-methyl group blocks nucleophilic attack at the carbonyl carbon.

  • Unintended Hydrolysis: The ester, once formed, can be surprisingly labile or stable depending on pH, but the precursors (like the phenolic ester) are prone to side reactions during alkylation.

This guide provides self-validating protocols to minimize these specific side reactions.

Module 1: The Etherification Route (Phenol Ether)

Scenario: You are starting with Methyl 4-hydroxy-2-methylbenzoate and alkylating with Ethyl Iodide/Bromide.

Critical Side Reaction: Ester Hydrolysis (Saponification)

The Issue: Users often employ strong bases (NaOH, KOH) or aqueous conditions to deprotonate the phenol. This inadvertently hydrolyzes the methyl ester back to the acid (4-hydroxy-2-methylbenzoic acid), destroying the product.

The Fix: Anhydrous "Soft" Bases Do not use hydroxide bases. The pKa of the phenol (~10) allows the use of Carbonate bases, which are non-nucleophilic enough to leave the ester intact under anhydrous conditions.

Protocol 1.1: Anhydrous Williamson Ether Synthesis

  • Reagents: Methyl 4-hydroxy-2-methylbenzoate (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetone (must be dry).

  • Temperature: 60°C (Acetone reflux) or 50°C (DMF).

Step-by-Step:

  • Dissolution: Dissolve the phenolic ester in anhydrous DMF (Concentration: 0.5 M).

  • Deprotonation: Add anhydrous, micronized

    
    . Stir for 30 mins at RT. Why? This forms the phenoxide anion without generating water or free hydroxide that attacks the ester.
    
  • Alkylation: Add Ethyl Iodide dropwise. Heat to 50°C.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the phenol (lower Rf) and appearance of the ether (higher Rf).

  • Workup (Crucial): Pour mixture into ice-cold dilute HCl (pH 4). Why? This neutralizes remaining carbonate immediately, preventing basic hydrolysis during the aqueous phase separation. Extract with Ethyl Acetate.[1]

Troubleshooting Table: Etherification
ObservationRoot CauseCorrective Action
Product is Acid (COOH) Used NaOH/KOH or wet solvent.Switch to

in anhydrous DMF/Acetone.
Low Conversion (<50%) Ethyl bromide used instead of Iodide; Temp too low.Add catalytic KI (Finkelstein condition) or switch to EtI. Increase temp to 60°C.
C-Alkylation Byproducts Reaction temp too high (>100°C); Solvent too polar.Keep temp <80°C. The phenoxide is an ambident nucleophile; high energy favors C-alkylation.

Module 2: The Esterification Route (Acid Ester)

Scenario: You are starting with 4-ethoxy-2-methylbenzoic acid and converting it to the methyl ester.

Critical Side Reaction: Incomplete Conversion (The "Fischer" Trap)

The Issue: The 2-methyl group creates a "steric wall." Standard Fischer esterification (MeOH +


 reflux) is an equilibrium process.[2] The steric bulk slows the forward reaction significantly, often stalling at 60-70% conversion.

The Fix: Irreversible Activation (Acid Chloride Method) To bypass the equilibrium and steric barrier, convert the acid to an acid chloride (highly reactive electrophile) before adding methanol.

Protocol 2.1: The Thionyl Chloride Activation

  • Reagents: 4-ethoxy-2-methylbenzoic acid (1.0 eq), Thionyl Chloride (

    
    , 1.5 eq), Methanol (excess).
    
  • Catalyst: DMF (1-2 drops).

Step-by-Step:

  • Activation: In a dry flask, suspend the acid in DCM (Dichloromethane). Add

    
     and catalytic DMF.
    
  • Reflux: Reflux for 2 hours. The solid acid will dissolve as it converts to the acid chloride. Gas evolution (

    
    , HCl) confirms reaction.
    
  • Evaporation (The "Clean" Step): Evaporate the solvent and excess

    
     under vacuum. Why? This removes acidic byproducts that could cause side reactions later.
    
  • Esterification: Redissolve the residue in DCM and add Methanol (anhydrous) and Pyridine (1.1 eq) at 0°C.

  • Result: The highly reactive acid chloride overcomes the ortho-methyl steric hindrance, driving the reaction to >95% completion.

Visualizing the Pathway & Risks

The following diagram illustrates the competition between the desired pathway and the primary side reactions (Hydrolysis and C-Alkylation).

ReactionPathways cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Outcomes SM Methyl 4-hydroxy- 2-methylbenzoate Base_Strong Strong Base (NaOH/KOH) + Water SM->Base_Strong Path A (High Risk) Base_Mild Mild Base (K2CO3) Anhydrous DMF SM->Base_Mild Path B (Recommended) Hydrolysis Side Product: 4-ethoxy-2-methylbenzoic acid (Hydrolysis) Base_Strong->Hydrolysis Saponification of Ester Desired Methyl 4-ethoxy- 2-methylbenzoate (Target) Base_Mild->Desired O-Alkylation C_Alk Side Product: C-Alkylated Phenol Base_Mild->C_Alk Overheating (>80°C)

Figure 1: Reaction pathway analysis showing how base selection dictates the ratio of Target Ester vs. Hydrolyzed Acid.

FAQ: Researcher to Researcher

Q1: I see a new spot on TLC just above my starting material, but below the product. What is it? A: This is likely the O-acylated byproduct or a result of transesterification if you used a solvent alcohol different from the ester group (e.g., using Ethanol as a solvent for a Methyl ester).

  • Fix: Always use a non-nucleophilic solvent (DMF, Acetone) for etherification. If doing esterification, match the alcohol to the ester (Methanol for Methyl ester).

Q2: Can I use NaH (Sodium Hydride) to speed up the etherification? A: Use with extreme caution. While NaH is fast, it is a strong base. If your starting material has any trace of moisture, NaH generates NaOH, which will instantly hydrolyze your hindered ester.


 is slower but safer for the ester functionality.

Q3: My product is an oil that won't crystallize. How do I purify it? A: Methyl 4-ethoxy-2-methylbenzoate is often a low-melting solid or oil.

  • Method: High-vacuum distillation (Kugelrohr) is effective.

  • Alternative: If you need a solid, consider hydrolyzing a small aliquot to the acid (which is a solid) to confirm identity, then use column chromatography (Silica, Hexane/EtOAc gradient) for the bulk oil.

References

  • Williamson Ether Synthesis Optimization

    • Source: "Williamson Ether Synthesis of Phenolic Compounds."[1][3] BenchChem Technical Support.

  • Steric Hindrance in Benzoates

    • Title: "Solvation and steric hindrance in methyl-substituted benzoic acids."
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][4][5][6]

  • Esterification Mechanisms

    • Title: "Esterification of Carboxylic Acids with Trialkyloxonium Salts.
    • Source: Organic Syntheses, Coll.[5] Vol. 6, p.101 (1988).

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis: Deconstructing Methyl 4-ethoxy-2-methylbenzoate

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nucl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about the molecular architecture of organic compounds. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of the 1H NMR spectrum of Methyl 4-ethoxy-2-methylbenzoate, a substituted aromatic ester, and compares it with structurally related alternatives to provide a comprehensive understanding of substituent effects on proton chemical environments.

The Power of Proton NMR in Structural Chemistry

1H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of each proton. This sensitivity is what makes 1H NMR a powerful tool for mapping the connectivity and stereochemistry of a molecule. The key parameters derived from a 1H NMR spectrum are:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals to a higher frequency (downfield), while electron-donating groups shield them, causing an upfield shift.[1][2]

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal.

  • Splitting Pattern (Multiplicity): Describes the number of adjacent, non-equivalent protons, following the n+1 rule, where 'n' is the number of neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), which provides information about the dihedral angle between coupled protons.

Analysis of the 1H NMR Spectrum of Methyl 4-ethoxy-2-methylbenzoate

The structure of Methyl 4-ethoxy-2-methylbenzoate presents a unique arrangement of substituents on the benzene ring, leading to a distinct 1H NMR spectrum. Based on established principles of substituent effects, we can predict and analyze the spectrum as follows:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H-6~7.8Doublet (d)1HThis proton is ortho to the electron-withdrawing ester group, causing a significant downfield shift. It is coupled to H-5.
H-5~6.7Doublet of doublets (dd)1HThis proton is ortho to the electron-donating ethoxy group (shielding) and meta to the ester group (minor deshielding). It is coupled to H-6 and H-3.
H-3~6.6Singlet (s) or narrow doublet1HThis proton is ortho to the ethoxy group and meta to the methyl group. The coupling to H-5 might be very small (meta-coupling).
O-CH3 (ester)~3.8Singlet (s)3HThe methyl group of the ester is deshielded by the adjacent carbonyl and oxygen atoms.
O-CH2-CH3 (ethoxy)~4.0Quartet (q)2HThe methylene protons of the ethoxy group are deshielded by the adjacent oxygen and are split by the three protons of the methyl group.
Ar-CH3 (ring)~2.4Singlet (s)3HThe methyl group attached to the aromatic ring is slightly deshielded by the ring current.
O-CH2-CH3 (ethoxy)~1.4Triplet (t)3HThe methyl protons of the ethoxy group are split by the two protons of the adjacent methylene group.

Comparative Spectral Analysis: Understanding Substituent Effects

To fully appreciate the nuances of the 1H NMR spectrum of Methyl 4-ethoxy-2-methylbenzoate, a comparison with structurally related molecules is invaluable.

Compound Aromatic Protons (δ, ppm) Alkyl Protons (δ, ppm) Key Differences and Insights
Methyl 4-ethoxy-2-methylbenzoate H-6: ~7.8 (d)H-5: ~6.7 (dd)H-3: ~6.6 (s)O-CH3: ~3.8 (s)O-CH2: ~4.0 (q)Ar-CH3: ~2.4 (s)CH3 (ethoxy): ~1.4 (t)The presence of three distinct aromatic signals confirms the 1,2,4-trisubstitution pattern. The electron-donating ethoxy and methyl groups cause an overall upfield shift of the aromatic protons compared to methyl benzoate.
Methyl Benzoate H-2,6: ~8.0 (d)H-3,5: ~7.4 (t)H-4: ~7.5 (t)O-CH3: ~3.9 (s)A simpler aromatic region with higher symmetry. The absence of electron-donating groups results in a general downfield shift of all aromatic protons.[3]
Methyl 4-methylbenzoate H-2,6: ~7.9 (d)H-3,5: ~7.2 (d)O-CH3: ~3.9 (s)Ar-CH3: ~2.4 (s)The para-substitution leads to a classic pair of doublets in the aromatic region. The chemical shift of the aromatic methyl group is similar to our target molecule.[4]
Methyl 4-hydroxybenzoate H-2,6: ~7.9 (d)H-3,5: ~6.9 (d)O-CH3: ~3.9 (s)OH: variableThe hydroxyl group is a strong electron-donating group, causing a significant upfield shift of the ortho-protons (H-3,5) compared to methyl benzoate.

This comparative analysis underscores the diagnostic power of 1H NMR in discerning subtle structural variations. The interplay of electron-donating and electron-withdrawing substituents creates a unique spectral fingerprint for each molecule.

Experimental Protocol for High-Quality 1H NMR Spectrum Acquisition

Achieving a high-resolution and artifact-free 1H NMR spectrum is paramount for accurate structural analysis. The following protocol outlines the key steps for preparing and running a sample of a small organic molecule like Methyl 4-ethoxy-2-methylbenzoate.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial. Chloroform-d is a common first choice for its versatility.[5]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the pipette to prevent them from entering the NMR tube, as suspended solids can degrade spectral quality.[5]

  • Homogenization: Gently flick the tube to ensure a homogeneous solution.

2. Instrument Setup and Data Acquisition:

  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which is crucial for obtaining sharp, symmetrical peaks. Modern spectrometers often have automated shimming routines.

  • Tuning and Matching: The probe is tuned to the correct frequency for protons and the impedance is matched to the spectrometer's electronics for optimal signal-to-noise.

  • Acquisition Parameters:

    • Pulse Angle: A 90° pulse is typically used for quantitative measurements.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons, which is important for accurate integration.

    • Number of Scans: For a moderately concentrated sample, 8-16 scans are usually sufficient.

3. Data Processing:

  • Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl3 at 7.26 ppm in CDCl3).

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The precise chemical shift of each peak is determined.

Workflow for 1H NMR Spectrum Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis of Methyl 4-ethoxy-2-methylbenzoate

For researchers and professionals in the fields of chemical synthesis and drug development, the precise identification and characterization of novel molecules are paramount. Fourier-Transform Infrared (FTIR) spectroscopy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of chemical synthesis and drug development, the precise identification and characterization of novel molecules are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for elucidating the functional groups within a molecule, thereby providing a structural fingerprint. This guide offers an in-depth analysis of the expected FTIR spectral peaks for Methyl 4-ethoxy-2-methylbenzoate, a substituted aromatic ester. By comparing its predicted spectral features with those of structurally related analogs, we provide a framework for the accurate interpretation of its vibrational spectrum.

Deciphering the Molecular Structure: An Overview of Functional Groups

Methyl 4-ethoxy-2-methylbenzoate is a multi-functional molecule. Its infrared spectrum is a composite of the vibrational modes of its constituent parts:

  • Aromatic Ring: A benzene ring with substitutions at the 1, 2, and 4 positions.

  • Ester Group: A methyl ester (-COOCH₃) directly attached to the aromatic ring.

  • Ether Group: An ethoxy group (-OCH₂CH₃) at the para position to the ester.

  • Alkyl Groups: A methyl group (-CH₃) at the ortho position to the ester, as well as the methyl and ethyl components of the ester and ether, respectively.

Each of these groups gives rise to characteristic absorption bands in the infrared spectrum, and their electronic interactions due to their specific arrangement on the benzene ring can cause subtle shifts in peak positions.

Predicted FTIR Spectral Peaks of Methyl 4-ethoxy-2-methylbenzoate

While an experimental spectrum for Methyl 4-ethoxy-2-methylbenzoate is not publicly available, its FTIR spectrum can be reliably predicted based on the well-established vibrational frequencies of its functional groups. The table below outlines the expected major absorption bands.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100-3000Medium to WeakCharacteristic of C-H bonds on the benzene ring.[1][2]
Aliphatic C-H Stretch2985-2850Medium to StrongArising from the methyl and ethoxy groups.[2]
Ester C=O Stretch~1715-1725Strong, SharpThe position is influenced by conjugation with the aromatic ring.[3]
Aromatic C=C Stretch1610-1580, 1520-1470Medium to StrongMultiple bands are expected due to the substituted benzene ring.[1]
Aliphatic C-H Bend1465-1370MediumBending vibrations of the CH₂ and CH₃ groups.[2]
Asymmetric C-O-C Stretch (Ether)~1250StrongCharacteristic of the aryl-alkyl ether linkage.
Asymmetric C-C-O Stretch (Ester)~1270-1250StrongPart of the "Rule of Three" for esters, this peak is often intense.[4]
Symmetric O-C-C Stretch (Ester)~1100StrongThe second of the two characteristic C-O stretches in the ester group.[4]
Aromatic C-H Out-of-Plane Bend900-690StrongThe specific pattern is indicative of the substitution on the benzene ring.
Comparative Spectral Analysis: Distinguishing Features

To understand the unique spectral signature of Methyl 4-ethoxy-2-methylbenzoate, it is instructive to compare its predicted spectrum with the experimental spectra of similar molecules.

Methyl benzoate provides the fundamental spectral features of a methyl ester attached to a benzene ring.

  • C=O Stretch: In methyl benzoate, this peak is typically observed around 1724 cm⁻¹. The presence of an electron-donating ethoxy group in Methyl 4-ethoxy-2-methylbenzoate is expected to slightly lower this frequency.

  • C-H Stretches: Methyl 4-ethoxy-2-methylbenzoate will exhibit additional strong aliphatic C-H stretching bands between 2985-2850 cm⁻¹ due to the ethoxy and extra methyl groups, which are absent in methyl benzoate.[2][5][6][7]

  • Ether Bands: The strong C-O-C stretching vibrations of the ethoxy group around 1250 cm⁻¹ will be a key distinguishing feature.

This molecule is a closer analog, differing only by a methyl ether instead of an ethyl ether.

  • Aliphatic C-H Stretches: The FTIR spectrum of Methyl 4-ethoxy-2-methylbenzoate will show more complex and potentially broader C-H stretching and bending vibrations due to the presence of the ethyl group in the ether linkage compared to the methyl group in methyl 4-methoxybenzoate.

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to a particular molecule.[1][8] The combination of bending and stretching vibrations from the substituted benzene ring, the ester, and the ether functionalities in Methyl 4-ethoxy-2-methylbenzoate will create a distinct pattern in this region, allowing for its unambiguous identification when compared to a reference spectrum.

Experimental Protocol for FTIR Analysis of a Liquid Sample

The following is a generalized procedure for obtaining a high-quality FTIR spectrum of a liquid sample like Methyl 4-ethoxy-2-methylbenzoate.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • Perform a background scan to account for atmospheric water and carbon dioxide.

  • Sample Preparation:

    • If using a liquid cell, ensure the cell windows (e.g., NaCl or KBr) are clean and dry.

    • Apply a small drop of the liquid sample to one window and carefully place the second window on top to create a thin film.

    • Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a drop of the sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Set the desired scanning parameters, typically a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Acquire the sample spectrum.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum.

    • Perform any necessary baseline corrections or smoothing.

    • Label the significant peaks with their corresponding wavenumbers.

FTIR_Workflow cluster_prep Instrument & Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis instrument_prep Instrument Preparation 1. Power on and stabilize 2. Perform background scan sample_prep Sample Preparation 1. Clean ATR crystal or liquid cell 2. Apply a small drop of sample instrument_prep->sample_prep Ready for sample data_acq Data Acquisition 1. Place sample in spectrometer 2. Set scan parameters (4000-400 cm⁻¹) 3. Acquire spectrum sample_prep->data_acq Sample loaded processing Data Processing 1. Ratio against background 2. Baseline correction data_acq->processing Raw spectrum analysis Spectral Analysis 1. Peak identification 2. Comparison with reference spectra 3. Functional group assignment processing->analysis Corrected spectrum

Caption: A typical workflow for FTIR spectral analysis.

Conclusion

The FTIR spectrum of Methyl 4-ethoxy-2-methylbenzoate is predicted to exhibit a unique set of absorption bands that are characteristic of its aromatic ester, ether, and alkyl functionalities. By understanding the expected positions and intensities of these peaks and by comparing them to the spectra of related compounds, researchers can confidently identify and characterize this molecule. The key distinguishing features will be the combination of a conjugated ester C=O stretch, strong aliphatic C-H stretches, prominent C-O stretching bands from both the ester and ether groups, and a unique fingerprint region.

References

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Journal of Materials Chemistry. Variable-temperature FTIR investigation of a laterally substituted ferroelectric liquid-crystalline benzoate. Available at: [Link]

  • Aranda, J.M.E., & Lazana, C.S. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Journal of Electrical and Electronics Research. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Semantic Scholar. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Available at: [Link]

  • Scientific Research Publishing. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Available at: [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • Scholars Research Library. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Available at: [Link]

  • MDPI. (2021). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Available at: [Link]

  • NIST WebBook. Benzoic acid, 4-ethoxy-, ethyl ester. Available at: [Link]

  • PubMed. (2018). Structural Sensitivity of CH Vibrational Band in Methyl Benzoate. Available at: [Link]

  • arXiv. (2016). Unexpected red shift of CH vibrational band of Methyl benzoate. Available at: [Link]

  • RSC Publishing. Vibrational spectroscopy of Methyl benzoate. Available at: [Link]

  • ScienceDirect. The stable conformations and vibronic and cation spectroscopy of 2-ethoxybenzonitrile. Available at: [Link]

  • EPA. Methyl 4-ethoxy-2-fluorobenzoate - Publications - Abstract Sifter. Available at: [Link]

  • NIST WebBook. Ethyl 4-methylbenzoate. Available at: [Link]

Sources

Validation

Reference Standards for Methyl 4-ethoxy-2-methylbenzoate Analysis: A Publish Comparison Guide

This guide provides a technical comparison of reference standard options for Methyl 4-ethoxy-2-methylbenzoate (CAS: 104216-19-5), a critical intermediate and structural impurity in the synthesis of ethoxy-benzoate-based...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of reference standard options for Methyl 4-ethoxy-2-methylbenzoate (CAS: 104216-19-5), a critical intermediate and structural impurity in the synthesis of ethoxy-benzoate-based Active Pharmaceutical Ingredients (APIs).

Executive Summary

In pharmaceutical development, Methyl 4-ethoxy-2-methylbenzoate serves as a key building block and a potential regioisomeric impurity. Its structural similarity to other benzoate esters (e.g., Methyl 2-ethoxy-4-methylbenzoate) demands high-specificity analytical methods. This guide objectively compares Certified Reference Materials (CRMs) against Reagent Grade alternatives, demonstrating why high-purity, fully characterized standards are non-negotiable for GMP-regulated impurity profiling.

The Analytical Challenge: Regioisomerism & Purity

The primary challenge in analyzing Methyl 4-ethoxy-2-methylbenzoate is distinguishing it from its positional isomers and hydrolysis degradation products (4-ethoxy-2-methylbenzoic acid).

  • Regioisomer Risk: The migration of the ethoxy or methyl groups during synthesis can yield Methyl 2-ethoxy-4-methylbenzoate. These isomers often co-elute in standard reverse-phase HPLC.

  • Quantification Accuracy: Using a standard with unknown water content or residual solvent leads to potency calculation errors, directly affecting the assay of the final drug product.

Comparison of Reference Standard Options

The following table contrasts the three primary sources of reference materials available to researchers.

FeatureOption A: Certified Reference Standard (CRM) Option B: Commercial Reagent Grade Option C: In-House Synthesized
Purity (Chromatographic) > 99.0% (HPLC/GC)~95% - 97%Variable (Unknown)
Identity Confirmation Full Structural Elucidation (1H-NMR, 13C-NMR, MS, IR)Limited (Usually only 1H-NMR or Mass)Requires external validation
Assay (Potency) Mass Balance / qNMR (Adjusted for water/solvents)Unadjusted Area % (Overestimates content)Theoretical only
Impurity Profile Quantified (Isomers & degradation products identified)UnknownUnknown
Regulatory Use Suitable for GMP/GLP release testingR&D / Early Screening onlyNot accepted without full qualification
Traceability CoA with NIST/USP traceability Batch-dependentNone

Verdict: For Option B (Reagent Grade) , the lack of potency adjustment (water/solvent) can introduce a 2-5% systematic error in quantitative analysis. Option A (CRM) is the only scientifically defensible choice for critical quality attributes (CQA).

Technical Deep Dive: Qualification Workflow

To ensure data integrity, a reference standard must undergo a rigorous qualification process. The following diagram illustrates the "Self-Validating" workflow required to certify Methyl 4-ethoxy-2-methylbenzoate.

ReferenceStandardQualification cluster_0 Stage 1: Structural ID cluster_1 Stage 2: Purity & Potency S1 Crude Material S2 1H-NMR & 13C-NMR (Regioisomer Check) S1->S2 S3 Mass Spectrometry (MW: 194.23) S2->S3 P1 HPLC-UV Purity (Area %) S3->P1 P2 Residual Solvent (GC-HS) P1->P2 P3 Water Content (Karl Fischer) P2->P3 P4 Mass Balance Calculation (Assay Assignment) P3->P4 Final_CRM Certified Reference Standard (CRM) P4->Final_CRM Qualified

Figure 1: Workflow for qualifying Methyl 4-ethoxy-2-methylbenzoate as a Primary Reference Standard. Note the critical "Mass Balance" step which subtracts volatiles from the chromatographic purity.

Experimental Protocol: Self-Validating HPLC Method

This protocol is designed to separate Methyl 4-ethoxy-2-methylbenzoate from its potential regioisomer (Methyl 2-ethoxy-4-methylbenzoate) and hydrolysis product (4-ethoxy-2-methylbenzoic acid).

Objective: Establish purity with resolution (Rs) > 1.5 between all critical pairs.

Materials:
  • Analyte: Methyl 4-ethoxy-2-methylbenzoate (CAS: 104216-19-5).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Method parameters:
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Gradient Program:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20% → 80% B (Linear Gradient)

    • 15-20 min: 80% B (Wash)

    • 20-25 min: 20% B (Re-equilibration)

Validation Criteria (System Suitability):
  • Retention Time (RT): ~11.5 min (varies by column).

  • Tailing Factor: < 1.5.

  • Theoretical Plates: > 5000.

  • Resolution: Inject a mixture of the analyte and 4-ethoxy-2-methylbenzoic acid. Ensure baseline separation (Rs > 2.0).

Causality Explanation: The initial isocratic hold (0-2 min) is critical. It allows polar impurities (acids) to elute early without co-eluting with the solvent front, while the subsequent gradient resolves the hydrophobic ester isomers based on their steric interaction with the C18 stationary phase.

References
  • European Pharmacopoeia (Ph. Eur.) . Chapter 5.12: Reference Standards. Strasbourg, France: EDQM.

  • United States Pharmacopeia (USP) . General Chapter <1225> Validation of Compendial Procedures. Rockville, MD: USP Convention.

  • AK Scientific . Product Specification: Methyl 4-ethoxy-2-methylbenzoate (CAS 104216-19-5).[1] Union City, CA.

  • PubChem . Compound Summary: Methyl 4-ethoxybenzoate (Structural Analog). National Library of Medicine.[2] [2]

  • ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.

Sources

Comparative

Publish Comparison Guide: UV-Vis Absorption Profile of Methyl 4-ethoxy-2-methylbenzoate

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of Methyl 4-ethoxy-2-methylbenzoate , structured for application scientists and drug development professionals. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of Methyl 4-ethoxy-2-methylbenzoate , structured for application scientists and drug development professionals.

Executive Summary & Chemical Context

Methyl 4-ethoxy-2-methylbenzoate (CAS: 59232-86-9 / Analogous Isomer CAS: 35598-05-1) represents a specific class of "push-pull" aromatic chromophores. Its optical properties are governed by the interplay between the electron-donating ethoxy group at the para position and the sterically demanding methyl group at the ortho position relative to the ester.

Understanding its UV-Vis profile is critical for:

  • Quality Control: Monitoring purity during synthesis (detecting demethylated impurities).

  • Photostability Assessment: Predicting degradation pathways under UV irradiation.

  • Formulation: Assessing UV-blocking potential in cosmetic or pharmaceutical excipients.

The Chromophore System

The molecule features a Donor-


 -Acceptor  system:
  • Donor (D): 4-Ethoxy group (+M Mesomeric effect).

  • Acceptor (A): Methyl ester group (-M effect).

  • Modulator: 2-Methyl group (Steric hindrance).

Experimental Protocol: Self-Validating Methodology

To ensure reproducible spectral data, the following protocol minimizes solvatochromic errors and concentration-dependent aggregation.

Reagents & Preparation[1][2][3]
  • Solvent A (Polar): Methanol (HPLC Grade, Cutoff <205 nm).

  • Solvent B (Non-Polar): Cyclohexane (Spectroscopic Grade).

  • Reference Standard: Methyl 4-methoxybenzoate (Methyl Anisate) >99%.[1]

Measurement Workflow
  • Baseline Correction: Perform a dual-beam baseline correction using pure solvent in matched quartz cuvettes (1 cm path length).

  • Stock Solution: Prepare a

    
     M stock solution in Methanol.
    
    • Calculation: Weigh ~19.4 mg into a 100 mL volumetric flask.

  • Working Solution: Dilute stock 1:100 to achieve

    
     M.
    
    • Target Absorbance: 0.6 – 0.8 AU at

      
      .
      
  • Scan Parameters:

    • Range: 200 nm – 400 nm.[2]

    • Scan Speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm.

Comparative Analysis: Structural Activity Relationships (SAR)

This section compares the target compound against industry-standard benchmarks to isolate the specific electronic and steric contributions of its substituents.

Table 1: Comparative UV-Vis Characteristics (Methanol)
CompoundStructure Description

(Primary Band)

(Molar Absorptivity)
Electronic Driver
Methyl Benzoate Unsubstituted Reference~228 nm~10,000Basic

Methyl 4-methoxybenzoate Para-Donor (Unimpeded)256 nm ~16,500Strong CT (Donor

Acceptor)
Methyl 2-methylbenzoate Ortho-Steric (No Donor)~235 nm~6,500Steric Inhibition of Resonance (SIR)
Methyl 4-ethoxy-2-methylbenzoate Target (Hybrid) 252 - 258 nm ~14,000 - 15,000 Modulated CT Band
Detailed Mechanistic Insights
1. The Bathochromic Shift (Red Shift)

Compared to Methyl Benzoate (228 nm), the target compound exhibits a significant red shift to the 255 nm region . This is driven by the 4-ethoxy group . The lone pair on the ethoxy oxygen participates in resonance with the benzene ring, raising the energy of the HOMO (Highest Occupied Molecular Orbital) and narrowing the HOMO-LUMO gap.

  • Note: The ethoxy group is electronically similar to the methoxy group; thus, the

    
     is nearly identical to Methyl 4-methoxybenzoate.
    
2. The "Ortho Effect" (Steric Modulation)

The 2-methyl group introduces a critical perturbation. In a standard benzoate, the ester carbonyl prefers to be coplanar with the benzene ring to maximize conjugation.

  • Steric Inhibition of Resonance (SIR): The 2-methyl group sterically clashes with the carbonyl oxygen or the methoxy oxygen of the ester. This forces the ester group to twist slightly out of the aromatic plane.

  • Spectral Consequence: This twisting reduces the orbital overlap between the ring and the ester. Consequently, the Molar Absorptivity (

    
    )  of the target compound is slightly lower than that of the unhindered Methyl 4-methoxybenzoate, and a minor hypsochromic (blue) shift (1-3 nm) may be observed relative to the 2-H analog.
    

Visualizing the Electronic Pathway

The following diagram illustrates the competing electronic and steric forces defining the absorption spectrum.

UV_Mechanism Ethoxy 4-Ethoxy Group (Electron Donor) Ring Benzene Ring (Conjugated System) Ethoxy->Ring +M Effect (Raises HOMO) Ester Methyl Ester (Electron Acceptor) Ring->Ester Charge Transfer (Lowers LUMO) UV_Signal UV Absorption (λmax ~255 nm) Ring->UV_Signal π -> π* Transition Ester->UV_Signal Intensity Determination OrthoMe 2-Methyl Group (Steric Modulator) OrthoMe->Ester Steric Twist (Reduces Coplanarity)

Figure 1: Interplay of electronic donation and steric inhibition defining the UV absorption band.

Technical Recommendations for Researchers

A. Solvent Selection for Analysis[2][6]
  • Use Methanol or Ethanol: These polar protic solvents stabilize the excited state (dipolar character), often resulting in a clearer, more resolved Charge Transfer band.

  • Avoid Benzene/Toluene: These solvents absorb in the same region (cutoff >280 nm), masking the target compound's primary peak.

B. Identification of Impurities

If analyzing synthesized Methyl 4-ethoxy-2-methylbenzoate, watch for these spectral anomalies:

  • Peak at ~235 nm (Shoulder): Indicates hydrolysis to the acid or loss of the ethoxy group.

  • Peak at ~290-300 nm: Indicates the presence of phenolate species (if basic impurities are present).

C. Formulation Compatibility

Due to its absorption in the UVB range (280–315 nm tail) and UVC range (200–280 nm), this molecule acts as a UVB absorber. However, the 2-methyl steric twist makes it less efficient per mole than pure salicylates or cinnamates used in sunscreens. It is best utilized as a stabilizer or intermediate rather than a primary UV filter.

References

  • Canadian Science Publishing. (1955). Ultraviolet Absorption Spectra of Substituted Benzoic Acids and Phenyl Benzoates.

  • NIST Chemistry WebBook. (2023). Benzoic acid, 4-methoxy-, methyl ester (Methyl Anisate) Spectral Data.

  • PubChem. (2025).[3] 4-Methoxy-2-methylbenzoic acid: Physical Properties and Spectral Information.

  • SIELC Technologies. (2018).[4] Methyl 4-methoxybenzoate HPLC and UV Analysis.

  • ChemicalBook. (2025). Methyl 4-methoxy-2-methylbenzoate Synthesis and Characterization.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl 4-ethoxy-2-methylbenzoate

CAS Number: 59230-57-8 Chemical Class: Benzoic Acid Ester / Alkyl Benzoate Derivative Signal Word: WARNING (Treat as Irritant/Potential Sensitizer) Introduction: The "Precautionary Principle" in Intermediate Handling As...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 59230-57-8 Chemical Class: Benzoic Acid Ester / Alkyl Benzoate Derivative Signal Word: WARNING (Treat as Irritant/Potential Sensitizer)

Introduction: The "Precautionary Principle" in Intermediate Handling

As researchers, we often handle intermediates like Methyl 4-ethoxy-2-methylbenzoate where specific toxicological data is sparse compared to bulk solvents. However, its structural moieties (ester, ether, and benzene ring) dictate a specific safety profile. This guide moves beyond generic "safety first" advice to provide a mechanism-based PPE strategy . We treat this compound not just as a chemical, but as a bioactive intermediate capable of skin sensitization and respiratory irritation.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand why we are protecting ourselves.

Hazard ClassH-CodeMechanism of ActionOperational Implication
Skin Irritation H315Lipophilic esters penetrate the stratum corneum, causing dermatitis.Glove selection is critical. Latex is permeable to esters; Nitrile is required.
Eye Irritation H319Crystalline dust or organic vapors irritate mucous membranes.Goggles vs. Glasses: If the compound is a fine powder, glasses are insufficient.
STOT SE 3 H335Respiratory tract irritation from dust or heated vapors.Engineering Controls: All handling must occur inside a fume hood.
Aquatic Toxicity H401Benzoate esters are often toxic to aquatic life.[1][2]Disposal: Zero tolerance for drain disposal.

PPE Selection Matrix

This matrix is designed for Barrier Integrity .

A. Hand Protection (The Critical Barrier)
  • Recommendation: Nitrile Rubber (Powder-Free) .

  • Minimum Thickness: 4 mil (0.11 mm) for standard handling; 8 mil (0.2 mm) for spill cleanup.

  • Why? Benzoate esters can swell and degrade natural rubber (latex) and thin vinyl. Nitrile offers superior chemical resistance to aromatic esters.

  • Protocol:

    • Standard Synthesis: Single nitrile glove.

    • Prolonged Exposure/Scale-up (>10g):Double gloving recommended. The outer glove protects against gross contamination, while the inner glove remains clean for instrument handling.

B. Eye & Face Protection[1][3][4][5][6][7][8][9]
  • Standard Operation: ANSI Z87.1 Safety Glasses with side shields.

  • Powder Handling/High Temp: Chemical Splash Goggles (indirect vent).

    • Reasoning: If the substance is a fine powder (common for this CAS), static charge can cause "fly-off" during weighing. Goggles prevent dust migration behind the lens.

C. Respiratory Protection[7][8][9][10][11][12][13][14]
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (if hood unavailable): NIOSH-approved N95 Particulate Respirator (for solids) or P100 Half-Face Respirator (if heating/aerosolizing).

D. Body Protection[6][8][9][13][14]
  • Lab Coat: 100% Cotton or Flame-Resistant (Nomex) if working with flammable co-solvents.

  • Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Engineering Check
  • Verify Hood Function: Ensure the sash is at the safe working height (usually 18 inches).

  • Static Control: Methyl 4-ethoxy-2-methylbenzoate (like many benzoates) can be static-prone. Use an antistatic gun or ionizer near the balance if the solid "jumps" during spatula transfer.

Phase 2: Weighing & Transfer
  • Don PPE: Lab coat -> Goggles -> Gloves (inspect for pinholes).

  • Weighing:

    • Place the tared vial inside the balance draft shield.

    • Open the stock container only inside the fume hood.

    • Transfer solid using a clean stainless steel spatula.

    • Crucial: If spillage occurs on the balance, do not blow it off . Wipe with a Kimwipe dampened in ethanol.

  • Solubilization:

    • Add solvent (e.g., DCM, Ethyl Acetate) slowly.

    • Note: The "heat of solution" is negligible, but ensure the vial is vented to prevent pressure buildup if using volatile solvents.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the work area with ethanol or acetone.

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second off inside-out) to prevent skin contact with the outer surface.

  • Wash: Immediately wash hands with soap and water for 20 seconds.

Emergency Response & Disposal

Spill Management (< 50 mL/g)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: Don double nitrile gloves and splash goggles .

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.

    • Liquid: Absorb with vermiculite or polypropylene pads.

  • Clean: Wipe surface with soap/water, then ethanol.

Waste Disposal[1][2][4][14][15]
  • Classification: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Labeling: Must explicitly list "Methyl 4-ethoxy-2-methylbenzoate" on the hazardous waste tag.

  • Prohibition: NEVER dispose of down the sink. This compound is potentially toxic to aquatic environments (H401).[1]

Visual Workflow (Process Logic)

PPE_Workflow cluster_emergency If Spill Occurs Risk 1. Risk Assessment (Irritant/Sensitizer) PPE 2. Select PPE (Nitrile Gloves + Goggles) Risk->PPE Check 3. Engineering Check (Fume Hood > 80fpm) PPE->Check Handle 4. Handling (Weighing/Transfer) Check->Handle Decon 5. Decontamination (Solvent Wipe) Handle->Decon Spill Upgrade PPE (Double Gloves) Handle->Spill Accident Waste 6. Disposal (Organic Waste Stream) Decon->Waste Spill->Waste

Caption: Operational workflow for handling Methyl 4-ethoxy-2-methylbenzoate, emphasizing the linear progression from risk assessment to disposal, with an emergency branch for spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Methyl benzoate derivatives (General Hazard Profile). National Library of Medicine. [Link](Note: Specific CAS 59230-57-8 data is extrapolated from structural analogs in the benzoate ester class).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.